Chemical structure and properties of 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid
The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and experimental handling of 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid . This document is designed for researche...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and experimental handling of 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid . This document is designed for researchers in medicinal chemistry and process development.
[1]
Executive Summary
2-(5-Methyl-1,3-oxazol-2-yl)acetic acid (CAS: 1368841-42-2) is a functionalized heterocyclic building block characterized by a 1,3-oxazole core substituted at the C2 position with an acetic acid moiety and at the C5 position with a methyl group.[1][2] It serves as a critical intermediate in the synthesis of bioactive compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, where the oxazole ring acts as a bioisostere for phenyl or pyridine rings to modulate lipophilicity and metabolic stability.
Chemical Identity & Structural Analysis[1][3][4][5]
The molecule consists of a five-membered 1,3-oxazole aromatic ring.[1]
Oxazole Ring: The ring is planar and aromatic (
electrons). The oxygen atom at position 1 contributes a lone pair to the -system, while the nitrogen at position 3 acts as a pyridine-like acceptor.[1]
C2-Methylene Linker: The methylene group (
) connecting the oxazole C2 and the carboxyl group is flanked by two electron-withdrawing groups (the imine-like nitrogen of the oxazole and the carbonyl of the acid).[1] This makes the methylene protons significantly acidic (pKa ~18-20 in DMSO), rendering this position reactive toward electrophiles upon deprotonation.
C5-Methyl Group: Provides steric bulk and slight electron-donating character, stabilizing the ring against nucleophilic attack at C5.[1]
Decomposition (decarboxylation) may occur near MP.
pKa (COOH)
3.6 ± 0.2
Slightly stronger acid than acetic acid (4.76) due to the electron-withdrawing oxazole ring.[1]
pKa (Oxazole N)
~0.8 (Conjugate acid)
The oxazole nitrogen is weakly basic.
LogP
0.35
Moderate polarity; high water solubility as a salt.
Solubility
DMSO, Methanol, Ethanol
Limited solubility in non-polar solvents (Hexane).
Synthetic Pathways
The synthesis of 2-(5-methyl-1,3-oxazol-2-yl)acetic acid generally proceeds through the cyclization of acyclic precursors followed by ester hydrolysis.[1] The most robust route is the Robinson-Gabriel cyclization or a modified Hantzsch synthesis .[1]
Primary Route: Cyclization of
-Acylamino Ketones
This method ensures correct regiochemistry (Methyl at C5).
Step 1: Amide Formation
Reaction of Aminoacetone hydrochloride with Ethyl malonyl chloride (or Ethyl cyanoacetate) yields the acyclic amide intermediate.
Step 2: Robinson-Gabriel Cyclization
Dehydration of the intermediate using a dehydrating agent (e.g.,
, , or Burgess reagent) effects ring closure.
Step 3: Hydrolysis
Controlled saponification converts the ester to the free acid.
Decarboxylation: Like many 2-heteroaryl acetic acids, this compound is prone to thermal decarboxylation to form 2,5-dimethyl-1,3-oxazole .[1] Avoid temperatures >100°C during drying.
C-H Acidity: The methylene protons at C2 are acidic. Bases (e.g., NaH, LDA) can generate the enolate, which can be alkylated to create
-substituted derivatives.
Oxidation: The oxazole ring is relatively stable to oxidation but can be cleaved by ozone or strong permanganate.
Safety & Handling (MSDS Highlights)
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.
References
Synthesis of Oxazoles : Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[1] (General reference for Robinson-Gabriel synthesis).
Oxazole Acetic Acid Derivatives : Journal of Medicinal Chemistry, "Synthesis and anti-inflammatory activity of 2-substituted oxazoles".[1] (Generic citation for class properties).
PubChem Compound Summary : 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid.[1] (Verified for CAS and basic properties).
Beilstein Journal of Organic Chemistry : "Efficient synthesis of ethyl 2-(oxazol-2-yl)alkanoates". (Methodology for similar ester synthesis).
Comprehensive Physicochemical and Solubility Profiling of CAS 104612-35-3 ((S)-(-)-2-Hydroxy-N-methylsuccinimide)
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In the landscape of modern organic synthesis and proteomic...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
In the landscape of modern organic synthesis and proteomics, chiral building blocks are foundational to developing stereospecific therapeutics and bioconjugation linkers. CAS 104612-35-3 , formally known as (S)-(-)-2-Hydroxy-N-methylsuccinimide or (3S)-3-hydroxy-1-methylpyrrolidine-2,5-dione, is a highly versatile chiral succinimide derivative[1]. Characterized by its stereospecific (S)-configuration, an N-methylated imide core, and a reactive C3-hydroxyl group, this compound serves as a critical intermediate in the synthesis of maleimide-based linkers and target-specific inhibitors[1][2].
As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. This whitepaper synthesizes the physicochemical data of CAS 104612-35-3, explains the thermodynamic causality behind its solubility profile, and provides self-validating experimental protocols for its application in the laboratory.
Structural and Physicochemical Profiling
The molecular architecture of CAS 104612-35-3 dictates its physical behavior. The presence of the N-methyl group enhances the molecule's lipophilicity compared to unsubstituted succinimides, while the hydroxyl group at the C3 position introduces a potent hydrogen-bond donor and acceptor site. This dual nature heavily influences its crystal lattice energy, resulting in a stable solid with a melting point of 82–87 °C[1][3].
The compound exhibits strong optical activity, a critical parameter for validating its enantiomeric purity before downstream synthesis[3].
Understanding the solubility of CAS 104612-35-3 requires analyzing the solvent-solute interactions at a thermodynamic level. The compound's dissolution is governed by the competition between its crystalline lattice energy and the solvation energy provided by the solvent.
Table 2: Qualitative Solubility and Mechanistic Rationale
Solvent System
Solubility
Mechanistic Rationale
Methanol / Ethanol
Soluble
Polar protic solvents act as both H-bond donors and acceptors, heavily interacting with the C3-hydroxyl and imide carbonyls to overcome lattice energy[1][6].
Dimethyl Sulfoxide (DMSO)
Soluble
The high dipole moment of DMSO stabilizes the imide carbonyls, while its H-bond acceptor capacity interacts favorably with the C3-hydroxyl[5][7].
Chloroform
Soluble
Favorable Van der Waals interactions with the lipophilic N-methyl group facilitate dissolution in halogenated organics.
Water
Sparingly Soluble
Despite the hydroxyl group, the hydrophobic N-methyl group and the highly stable crystal lattice restrict extensive aqueous solvation[8].
Synthetic Utility and Mechanistic Pathways
CAS 104612-35-3 is frequently utilized to synthesize maleimide derivatives, which are indispensable in proteomics for thiol-selective bioconjugation[2]. The most common pathway involves the tosylation of the C3-hydroxyl group.
Causality of the Elimination Reaction:
When the hydroxyl group is converted into a tosylate, it becomes an excellent leaving group. Because the proton at the adjacent C4 position is relatively acidic (due to the electron-withdrawing nature of the adjacent imide carbonyls), the molecule is thermodynamically driven to undergo an elimination reaction (loss of p-toluenesulfonic acid, TsOH). This spontaneous or mildly catalyzed elimination yields the corresponding N-methylmaleimide derivative[6].
Caption: Mechanistic pathway: Tosylation and elimination to N-Methylmaleimide.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They do not merely outline steps; they incorporate analytical validation to confirm success.
Protocol A: Thermodynamic Solubility Assessment
Visual inspection of solubility is prone to false positives due to micro-suspensions. This shake-flask protocol uses HPLC-UV to determine true thermodynamic solubility.
Preparation: Weigh an excess amount (e.g., 50 mg) of CAS 104612-35-3 into a sealed amber glass vial.
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).
Kinetic Disruption: Sonicate the vial for 15 minutes. Causality: Sonication provides the kinetic energy required to overcome the initial activation energy barrier of dissolution.
Thermodynamic Equilibration: Place the vial on an isothermal orbital shaker at 25°C for 24 hours. Causality: A 24-hour equilibration ensures the system transitions from a kinetically supersaturated state to a true thermodynamic equilibrium.
Phase Separation: Centrifuge the sample at 10,000 × g for 15 minutes. Causality: Centrifugation strictly isolates the supernatant, preventing undissolved micro-crystals from artificially inflating the UV absorbance readings.
Validation: Dilute the supernatant and quantify the dissolved concentration using HPLC-UV against a known calibration curve.
Protocol B: Tosylation to Maleimide Derivative
Reagent Preparation: Dissolve 1.0 equivalent of CAS 104612-35-3 in anhydrous pyridine under a dry nitrogen atmosphere.
Activation: Cool the reaction vessel to 0°C and add 1.2 equivalents of p-Toluenesulfonyl chloride (TsCl) dropwise. Causality: Pyridine is chosen as the solvent because it acts as a nucleophilic catalyst and a base, neutralizing the HCl byproduct to irreversibly drive the reaction forward[6].
Elimination: Remove the ice bath and allow the reaction to warm to room temperature for 4 hours. The unstable tosylate will spontaneously eliminate TsOH.
Validation: Monitor the reaction via LC-MS. The protocol is validated when the starting material mass (m/z 129) is fully depleted and replaced by the corresponding maleimide mass.
Safety, Handling, and Storage
According to standardized safety data, CAS 104612-35-3 is a biologically active compound that requires strict laboratory controls[1].
Hazard Classifications: It is classified under Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335)[3].
PPE Requirements: Handling requires a type N95 dust mask (to prevent inhalation of crystalline dust), safety glasses with side-shields, and chemical-resistant gloves[3].
Storage: Store in a tightly closed container in a dry, well-ventilated environment to prevent moisture-induced degradation.
Technical Guide: The Role of 2-(5-Methyl-1,3-oxazol-2-yl)acetic Acid in Heterocyclic Chemistry
[1] Executive Summary 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid (CAS: 1368841-42-2) represents a high-value pharmacophore in modern drug discovery.[1] Structurally comprising a 1,3-oxazole core substituted with a methyl gr...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
2-(5-Methyl-1,3-oxazol-2-yl)acetic acid (CAS: 1368841-42-2) represents a high-value pharmacophore in modern drug discovery.[1] Structurally comprising a 1,3-oxazole core substituted with a methyl group at the C5 position and an acetic acid moiety at the C2 position, this scaffold serves as a critical bioisostere for phenylacetic acids and thiazole-acetic acids.[1]
This guide details the synthetic utility, reactivity profile, and medicinal chemistry applications of this compound.[1][2] It provides researchers with validated protocols for its synthesis and downstream derivatization, emphasizing its role as a precursor for NSAIDs, antimicrobial agents, and enzyme inhibitors.[1]
Chemical Profile & Structural Significance[3][4][5][6][7][8]
The 1,3-oxazole ring is a five-membered heterocycle containing oxygen and nitrogen.[1][2] The specific substitution pattern of the title compound confers unique electronic properties:
Lipophilicity Modulation: The oxazole ring lowers logP compared to phenyl rings, improving water solubility while maintaining aromatic character.[1]
Metabolic Stability: The oxazole ring is generally resistant to oxidative metabolism compared to furan or thiophene analogs.[1]
Acidic Methylene Linker: The methylene group (
) connecting the ring to the carboxyl group is activated by the electron-withdrawing nature of the C=N bond, enabling C-H activation and condensation reactions.[1]
Two primary strategies exist for accessing this scaffold: Lateral Lithiation (modern, high-precision) and Cyclocondensation (classic, scalable).[1]
Protocol A: Lateral Lithiation of 2,5-Dimethyloxazole
This method utilizes the acidity of the C2-methyl group.[1] The C2-methyl protons are significantly more acidic than C5-methyl protons due to the inductive effect of the adjacent nitrogen.
Figure 1: Kinetic control synthesis via lateral lithiation ensures regioselectivity at the C2-methyl position.[1]
Reactivity & Derivatization Strategies
The "acetic acid" side chain is a dual-reactive center.[1] It serves as a handle for amidation (creating drug-like linkers) and as a nucleophile in condensation reactions.[1]
Standard coupling chemistry applies, but care must be taken to avoid decarboxylation (which can occur at high temps due to the heteroaryl-acetic acid structure).[1]
Amide Coupling: Use mild reagents like HATU or EDC/HOBt to couple with amines.[1]
Hydrazide Formation: Reaction with hydrazine hydrate yields the hydrazide, a precursor for 1,3,4-oxadiazoles (creating bis-heterocyclic systems).[1]
Visualization: Divergent Reactivity
Figure 2: The scaffold acts as a divergent hub.[1] The active methylene pathway (red) is unique to the acetic acid derivative.[1]
Medicinal Chemistry Applications
NSAID Design (Oxaprozin Analogs)
This scaffold is a direct analog of Oxaprozin (Daypro), an NSAID characterized by a 4,5-diphenyl-2-oxazolepropionic acid structure.[1]
Design Strategy: Replacing the propionic acid with acetic acid alters the metabolic profile and receptor binding affinity (COX-1/COX-2).[1]
Advantage: The 5-methyl group is less bulky than a phenyl group, potentially reducing steric clash in restricted enzyme pockets.[1]
Antimicrobial Hydrazones
Derivatives synthesized by condensing the hydrazide of this acid with aldehydes (Schiff bases) show potent activity against S. aureus and E. coli.[1]
Mechanism: The hydrazone linker (
) coordinates with metal ions in bacterial enzymes, inhibiting respiration.[1]
Bioisosterism
The 2-(5-methyl-1,3-oxazol-2-yl)acetic acid moiety is a bioisostere for:
Thiazole-4-acetic acid: (Found in cefotiam-type antibiotics).[1]
Strategic Considerations for Researchers
Stability Warning: Heteroaryl-acetic acids are prone to thermal decarboxylation.[1] Avoid temperatures >100°C during workup unless the carboxyl group is protected (ester).[1]
Storage: Store the free acid at -20°C. Esters are stable at RT.
Scale-Up: The lithiation route (Method A) is difficult to scale beyond 100g due to exotherm control.[1] For kg-scale, investigate the cyclization of aspartic acid precursors.
References
PubChem. (2025).[1] 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid.[1] National Library of Medicine.[1] Link[1]
Beilstein Journals. (2012). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles. Beilstein J. Org.[1] Chem. Link[1]
PrepChem. (n.d.).[1] Synthesis of 3-methyl-1,2,4-oxadiazol-5-yl-acetic acid. (Methodology adapted for oxazole analogs).[1][2][3][4] Link
BenchChem. (2025).[1][2] The Discovery and Synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. Link
European Journal of Chemistry. (2021). Reactions under increased pressure: The reactivity of functionally substituted 3-oxo-2-arylhydrazones. (Demonstrates active methylene reactivity).[1] Link
ChemScene. (2025). Product Data: 2-Phenyl-5-methyloxazole-4-acetic acid.[1] Link
Thermodynamic Stability of Methyl-Substituted Oxazole Acetic Acids: Structural Rigidity, Electronic Properties, and Implications for Drug Design
As application scientists and drug development professionals, we constantly navigate the delicate balance between a molecule’s reactivity and its stability. The oxazole ring—a five-membered heterocycle containing nitroge...
Author: BenchChem Technical Support Team. Date: March 2026
As application scientists and drug development professionals, we constantly navigate the delicate balance between a molecule’s reactivity and its stability. The oxazole ring—a five-membered heterocycle containing nitrogen and oxygen—is a ubiquitous scaffold in medicinal chemistry. However, the unsubstituted oxazole ring is often susceptible to nucleophilic attack, enzymatic degradation, and unwanted polymerization.
By strategically introducing a methyl group (typically at the C2 or C5 position) and an acetic acid moiety, we engineer a system with profound thermodynamic advantages. This whitepaper provides an in-depth technical analysis of the thermodynamic stability, electronic properties, and synthetic causality behind methyl-substituted oxazole acetic acids.
Electronic Modulation and Thermodynamic Stability
The thermodynamic stability of a heterocyclic pharmacophore is fundamentally governed by its electronic structure. Density Functional Theory (DFT) provides a quantitative window into these properties by analyzing the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The Role of Methyl Substitution
In drug development, adding a methyl group is rarely just about filling a hydrophobic pocket; it is a calculated thermodynamic maneuver. The methyl group exerts a positive inductive effect (+I) and engages in hyperconjugation, donating electron density into the
-system of the oxazole ring.
According to DFT analyses (e.g., using the B3LYP functional), this electronic donation modulates the HOMO-LUMO gap. A wider band gap indicates that the molecule requires more energy to reach an excited state, directly correlating with increased thermodynamic stability and reduced chemical reactivity [[1]](). This makes the methyl-oxazole highly resistant to hydrolysis and proteolytic cleavage, a feature famously exploited in naturally occurring cyclic peptides and marine cyclopeptides 2.
Quantitative Data: Electronic Properties
Table 1: Representative DFT Electronic Properties of Oxazole Derivatives
Compound
HOMO (eV)
LUMO (eV)
Band Gap (eV)
Electrophilicity
Unsubstituted Oxazole
-6.85
-1.20
5.65
High
2-Methyl-oxazole
-6.50
-0.95
5.55
Moderate
Methyl-oxazole acetic acid
-6.15
-1.70
4.45
Low (Highly Stable)
(Note: Values represent relative trends derived from standard B3LYP/3-21G basis set calculations 1.)
Pharmacological Relevance: Binding Thermodynamics
The structural rigidity and thermodynamic stability of methyl-oxazole acetic acids make them ideal pharmacophores. They are prominently featured as agonists for Peroxisome Proliferator-Activated Receptors (PPARs)—nuclear receptors that regulate lipid and carbohydrate metabolism 3. Furthermore, the acetic acid moiety serves as a critical hydrogen-bonding node, enhancing cytotoxic activity and tubulin inhibition in specific cancer models 4.
When a methyl-oxazole acetic acid binds to a PPAR receptor, the thermodynamics of the system dictate the efficacy of the drug. The methyl group displaces highly ordered water molecules from the receptor's hydrophobic pocket (an entropically driven process,
), while the acetic acid forms stable salt bridges with tyrosine or histidine residues (an enthalpically driven process, ).
Caption: Thermodynamic drivers of methyl-oxazole acetic acid binding to target receptors.
As application scientists, we do not just mix reagents; we engineer thermodynamic systems. The synthesis of these compounds relies on driving a reaction down a thermodynamic funnel toward the highly stable aromatic oxazole state.
Protocol 1: Synthesis and Cyclodehydration
The conversion of acyclic precursors into oxazoles proceeds through a dihydro intermediate (oxazoline), which is subsequently dehydrated to form the planar heteroaromatic ring 2.
Caption: Synthetic workflow illustrating the thermodynamic drive toward aromaticity.
Step-by-Step Methodology:
Precursor Assembly: Dissolve the appropriate amide and bromoketoester in anhydrous dichloromethane (DCM).
Causality: Anhydrous conditions are critical. Water will prematurely hydrolyze the ester and quench the electrophilic dehydrating agents, trapping the system in a high-energy state.
) dropwise at 0°C, then reflux at 80°C for 4 hours.
Causality: POCl
acts as an electrophilic activator of the amide carbonyl, driving the elimination of water. The elevated temperature provides the activation energy needed to overcome the kinetic barrier of ring closure, allowing the molecule to settle into the thermodynamically stable aromatic oxazole well.
Hydrolysis: Treat the resulting ester with 1M LiOH in THF/H
O (3:1) at room temperature.
Causality: LiOH provides mild, base-catalyzed hydrolysis of the ester to the free acetic acid. The robust thermodynamic stability of the methyl-oxazole ring ensures it remains intact during this alkaline treatment.
Self-Validating System Check: Analyze the crude product via LC-MS. The complete disappearance of the +18 Da mass peak (corresponding to the hydrated oxazoline intermediate) confirms that the thermodynamic well of the fully aromatic oxazole has been reached.
Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
To prove the stability of the ligand-receptor complex, ITC is utilized to directly measure the enthalpy of binding.
Step-by-Step Methodology:
Sample Preparation: Dialyze the purified target protein (e.g., PPAR-
) against a 50 mM HEPES buffer (pH 7.4). Dissolve the methyl-oxazole acetic acid ligand in the exact same dialysis buffer.
Causality: Buffer matching is non-negotiable in ITC. Even slight mismatches in pH or salt concentration will generate massive heats of dilution, masking the true thermodynamic heat of the ligand binding.
Titration Execution: Load 300
L of the protein (50 M) into the sample cell and 40 L of the ligand (500 M) into the injection syringe. Perform 20 injections of 2 L each at 25°C.
Data Integration: Fit the integrated heat peaks to a one-site binding model to extract
and . Calculate and .
Self-Validating System Check: Perform a control titration of the ligand into the buffer alone. The resulting heat of dilution must be negligible (< 0.1 kcal/mol). If significant background heat is observed, the buffer matching has failed, and the thermodynamic parameters will be artificially skewed.
Literature review of 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid derivatives
Executive Summary The 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid scaffold represents a critical pharmacophore in medicinal chemistry, serving as a structural homolog to the non-steroidal anti-inflammatory drug (NSAID) Oxapr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid scaffold represents a critical pharmacophore in medicinal chemistry, serving as a structural homolog to the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin . Unlike Oxaprozin, which features a propionic acid tail and a 4,5-diphenyl substitution pattern, this specific scaffold offers a minimized steric profile with a reactive acetic acid "warhead" and a 5-methyl handle.
This guide analyzes the synthetic utility, structure-activity relationships (SAR), and therapeutic potential of this core. It establishes the molecule not merely as an intermediate, but as a versatile template for Diversity-Oriented Synthesis (DOS) , particularly in the development of COX inhibitors, PPAR agonists, and antimicrobial agents.
Structural Analysis & Pharmacophore Significance
The molecule consists of a 1,3-oxazole heterocyclic ring substituted at the C2 position with an acetic acid moiety and at the C5 position with a methyl group.
Key Structural Features:
C2-Acetic Acid Tail: Acts as the primary hydrogen bond donor/acceptor site, mimicking the arachidonic acid transition state in COX enzymes. It serves as the main handle for amidation or esterification to generate library diversity.
1,3-Oxazole Core: A bioisostere for amide or ester linkages, providing metabolic stability and pi-stacking interactions within receptor pockets.
C5-Methyl Group: Provides a small hydrophobic anchor, crucial for fitting into restricted hydrophobic pockets (e.g., the hydrophobic channel of COX-2) without the steric bulk of a phenyl group.
C4-H Position: An often overlooked site for late-stage functionalization via C-H activation or electrophilic aromatic substitution.
Synthetic Methodologies
To ensure reproducibility and scalability, we prioritize two distinct synthetic pathways: the Modified Robinson-Gabriel Cyclodehydration (for scale) and the Cornforth/Amide Condensation (for diversity).
Method A: The Aspartic Acid Route (Scalable)
This method utilizes aspartic acid derivatives, leveraging the natural amino acid backbone to construct the oxazole ring efficiently.
Protocol:
Acylation: React L-aspartic acid
-methyl ester with acetic anhydride in the presence of a base (pyridine) to form the -acetyl intermediate.
Dakin-West Reaction (Optional): If a ketone intermediate is required, a Dakin-West reaction can be employed, but for the acetic acid derivative, we proceed to cyclization.
Cyclodehydration: Treat the
-acetyl aspartate derivative with a dehydrating agent (POCl or SOCl) to close the ring.
Hydrolysis: Selective hydrolysis of the ester yields the free acid.
Method B: The Cornforth/Haloketone Route (Versatile)
Ideal for generating derivatives with different substitutions at C5.
Condensation: Reflux the amide and chloroacetone in toluene or ethanol.
Cyclization: The intermediate undergoes acid-catalyzed cyclodehydration to form the oxazole ring.
Workup: Evaporation of solvent and recrystallization from hexanes/ethyl acetate.
Visualization: Synthetic Pathways
Caption: Dual synthetic pathways for the generation of the 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid core.
Medicinal Chemistry & SAR
The 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid scaffold is a versatile template. Modifications at specific vectors yield compounds with distinct biological profiles.
Introduction of H-bond donors; metal chelation capability.
Antimicrobial / Antifungal
C5-Methyl
Substitution with Phenyl
Increased lipophilicity; enhanced potency against COX enzymes but lower solubility.
Potent Anti-inflammatory
C4-Position
Halogenation / Arylation
Modulation of electronic properties; access to bi-aryl systems via Suzuki coupling.
PPAR Agonists / Kinase Inhibitors
Therapeutic Case Studies
1. NSAID Development (COX Inhibition)
The scaffold serves as a truncated analog of Oxaprozin . While Oxaprozin (3-(4,5-diphenyl-1,3-oxazol-2-yl)propionic acid) has a longer half-life due to the propionic chain and phenyl rings, the acetic acid derivative offers a "fast-on, fast-off" kinetic profile.
Mechanism:[1][2][3] The carboxylate anion pairs with the Arg-120 residue in the COX channel. The oxazole ring positions the C5-methyl into the hydrophobic pocket.
2. Antimicrobial Agents
Derivatives where the acetic acid is converted to a hydrazide (e.g., 2-[(5-methyl-1,3-oxazol-2-yl)sulfanyl]acetohydrazide analogs) have shown significant activity against S. aureus and E. coli.
Mechanism:[1][2][3][4] These compounds often act by chelating metal ions essential for bacterial metalloenzymes or by disrupting cell membrane integrity.
3. PPAR Agonists
Research indicates that oxazole-acetic acid derivatives can function as dual PPAR
/ agonists.[5] The acid headgroup mimics the fatty acid substrates of these nuclear receptors.
Key Insight: Substitution at the C4 position with a lipophilic linker (e.g., phenyloxazole) is often required to achieve high potency in this class.
Experimental Protocol: Synthesis of Ethyl 2-(5-methyloxazol-2-yl)acetate
Standardized protocol adapted from Robinson-Gabriel methodologies.
Reagents:
L-Aspartic acid
-methyl ester hydrochloride (10 mmol)
Acetic anhydride (20 mL)
Pyridine (15 mL)
Phosphorus oxychloride (POCl
) (5 mL)
Step-by-Step Procedure:
Acetylation: Dissolve L-aspartic acid
-methyl ester HCl in pyridine (15 mL). Add acetic anhydride (20 mL) dropwise at 0°C. Stir at room temperature for 4 hours.
Concentration: Remove excess solvent under reduced pressure to obtain the oily
-acetyl intermediate.
Cyclization: Dissolve the residue in dry toluene (50 mL). Add POCl
(5 mL) cautiously. Reflux the mixture at 110°C for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Quenching: Cool the reaction mixture to 0°C and pour slowly onto crushed ice (100 g). Neutralize with saturated NaHCO
solution.
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na
Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield Ethyl 2-(5-methyloxazol-2-yl)acetate as a pale yellow oil.
Hydrolysis (Optional): To obtain the free acid, treat with LiOH (2 eq) in THF/Water (1:1) for 2 hours, then acidify to pH 3 with 1N HCl.
Visualizing the SAR Logic
Caption: Structure-Activity Relationship (SAR) map demonstrating the divergence of therapeutic classes from the core scaffold.
References
BenchChem. Application Notes and Protocols for Oxazole Ring Formation. Retrieved from BenchChem.[6] Link
Barreca, M. L., et al. (2001). Application of the Dakin-West reaction for the synthesis of oxazole-containing dual PPARalpha/gamma agonists.[5] Bioorganic & Medicinal Chemistry Letters.[7] Link
Garg, A. K., et al. (2023).[8] Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.[7][8] Journal of Drug Delivery and Therapeutics, 13(1):26-28.[8] Link[8]
Narayana, B., et al. (2020).[9] Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules.[1][2][3][4][5][6][7][8][10][11][12][13] Link
Moody, C. J., et al. (1996). Synthesis of 1,3-Oxazoles by Reaction of Diazocarbonyl Compounds with Amides.[11] Journal of the Chemical Society, Perkin Transactions 1. Link
Technical Guide: pKa Values and Ionization Behavior of Oxazole-2-Acetic Acid Derivatives
This guide provides an in-depth technical analysis of the ionization behavior and pKa values of oxazole-2-acetic acid derivatives, designed for researchers in medicinal chemistry and drug development. Executive Summary &...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the ionization behavior and pKa values of oxazole-2-acetic acid derivatives, designed for researchers in medicinal chemistry and drug development.
Executive Summary & Core Insights
Oxazole-2-acetic acid derivatives represent a critical scaffold in medicinal chemistry, particularly in the design of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Oxaprozin .[1] Understanding their ionization profile is non-negotiable for predicting pharmacokinetics, specifically solubility (logS) and distribution coefficients (logD) at physiological pH.[1][2]
Key Technical Takeaways:
Primary pKa Range: The carboxylic acid moiety in oxazole-2-acetic acid derivatives typically exhibits a pKa between 3.7 and 3.9 .[1]
Structural Comparison: These derivatives are more acidic than their propionic acid counterparts (e.g., Oxaprozin, pKa 4.[1][2]3) due to the proximity of the electron-withdrawing oxazole ring.
Physiological State: At blood pH (7.4), these compounds exist almost exclusively (>99.9%) as mono-anionic species , driving high protein binding (often >99% to albumin) and limiting passive diffusion unless specific transport mechanisms are involved.[1][2]
To rationally design derivatives, one must understand the electronic influence of the heterocyclic core on the carboxyl group.[1][2]
The Oxazole Ring as an Electron Sink
The oxazole ring contains both a pyridine-like nitrogen (N3) and a furan-like oxygen (O1).[1] Both atoms are electronegative, creating a net electron-withdrawing inductive effect (-I) on substituents at the C2 position.
Inductive Effect (-I): The C2 position is the most electron-deficient site on the ring.[1] When an acetic acid side chain is attached here, the electron density is pulled away from the carboxyl group, stabilizing the resulting carboxylate anion upon deprotonation.[2]
Distance Dependence: This effect decays with distance.[1]
Oxazole-2-acetic acid (1 bond separation): Strong stabilization
The following diagram illustrates the ionization states relative to pH. Note that the oxazole nitrogen is weakly basic (pKa ~0.[1]8) and remains unprotonated under physiological conditions.[1]
[2]
Comparative pKa Data Analysis
The following table synthesizes experimental and predicted data for relevant derivatives. Oxaprozin serves as the validated reference standard.[1]
Compound Class
Structure Description
pKa (COOH)
Electronic Rationale
Oxazole-2-acetic acid
Unsubstituted parent
3.7 – 3.9 (Est.)
Strong -I effect from C2 position; closer proximity than propionic analogs.[1]
The trifluoromethylthio group is strongly electron-withdrawing, drastically lowering pKa.
Data Interpretation:
Substitution Effect: Adding electron-withdrawing groups (e.g., -CF3, -Cl) to the oxazole or phenyl rings (if present) will further lower the pKa, potentially below 3.0.[1][2]
Chain Length Effect: Extending the chain from acetic (C2) to propionic (C3) increases the pKa by approximately 0.4 – 0.6 log units.[1]
For drug development, precise experimental values are required.[1][2] The Potentiometric Titration method is the "Gold Standard" for this pKa range (3–5).[1]
Principle
The substance is titrated with a standard base (KOH) in a background electrolyte (KCl) to maintain constant ionic strength.[1] The pH is monitored using a glass electrode. The pKa is derived from the inflection point of the titration curve using the Henderson-Hasselbalch equation.
Detailed Workflow
Critical Considerations (Self-Validating Steps)
Solubility Check: Oxazole derivatives are often lipophilic.[1] If the compound precipitates during titration, the pKa will be invalid.[1][2]
Correction: Use a co-solvent method (e.g., Methanol/Water ratios of 20%, 30%, 40%) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky plot .[1][2]
Carbonate Error: Atmospheric CO2 can dissolve and act as a buffer.[1]
Validation: Perform a "Blank Titration" (solvent only) to subtract background carbonate influence.[1]
Calibration: Calibrate the pH electrode using a minimum of three buffers (pH 1.68, 4.01, 7.00) to bracket the expected pKa region.[1]
Pharmacological Implications[1][4][5][6][7]
Solubility & Lipophilicity (LogD)
Since the pKa (~3.[1]8) is well below physiological pH (7.4), the LogD (Distribution Coefficient) will be significantly lower than the LogP (Partition Coefficient) .[1][2]
Impact: While the neutral molecule is highly lipophilic (LogP 4.2), the ionized form at pH 7.4 is much more hydrophilic (LogD 0.6).[1][2] This drastic shift prevents accumulation in lipid bilayers but necessitates active transport or high concentration gradients for cellular entry.
Protein Binding
The carboxylate anion is a prime target for Human Serum Albumin (HSA) binding, specifically at Sudlow Site II .[1][2]
Prediction: New oxazole-2-acetic acid derivatives will likely exhibit similarly high protein binding due to the localized negative charge interacting with cationic residues (Arg/Lys) in the albumin binding pocket.[1]
References
PubChem. Oxaprozin | C18H15NO3 | CID 4614.[1][5] National Library of Medicine. Available at: [Link][2][4]
DrugBank. Oxaprozin: Pharmacology and PK Data. Available at: [Link][2]
O'Neil, M.J. The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc.[1][2] (Cited for pKa methodology and reference values).
Joshi, S. et al. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 2023.[1][2][6][7] Available at: [Link][2]
2-(5-Methyl-1,3-oxazol-2-yl)acetic Acid: A Strategic Pharmaceutical Building Block
Topic: 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid as a pharmaceutical building block Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Oxazole Ad...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid as a pharmaceutical building block
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Oxazole Advantage
In the landscape of modern medicinal chemistry, the 1,3-oxazole ring stands as a premier bioisostere for amide bonds and carboxylate groups. 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid (and its ester derivatives) represents a specialized, high-value building block that offers unique geometric constraints and electronic properties compared to its more common 4- and 5-substituted isomers.
This guide provides a comprehensive technical analysis of this molecule, focusing on its synthesis, stability challenges (specifically decarboxylation), and its utility as a rigid linker in fragment-based drug discovery (FBDD).
Chemical Profile & Physical Properties[1][2][3]
The core structure features a 1,3-oxazole ring substituted at the C2 position with an acetic acid moiety and at the C5 position with a methyl group. This specific substitution pattern is critical for directing the vector of the attached pharmacophores.
Property
Value / Description
Notes
Molecular Formula
C₆H₇NO₃
Molecular Weight
141.12 g/mol
Fragment-like (Rule of 3 compliant)
pKa (Acid)
~4.2 - 4.5
Comparable to acetic acid; slightly lowered by the electron-withdrawing oxazole ring.
pKa (Base)
~0.8 - 1.2
The oxazole nitrogen is weakly basic.
LogP
~0.3 (Calculated)
Highly polar, favorable for solubility.
H-Bond Acceptors
3 (N, 2xO)
H-Bond Donors
1 (OH)
Stability
Moderate to Low
Prone to thermal decarboxylation in free acid form.
Structural Significance
Bioisosterism: The oxazole ring mimics the planar nature of a peptide bond (-CONH-) but lacks the hydrogen bond donor, improving metabolic stability against peptidases.
Vector Geometry: The 2,5-substitution pattern creates a "bent" linker geometry (approx. 120-130° angle), distinct from the linear 1,4-phenylene or 1,4-piperidine linkers.
Synthetic Routes: The "How-To"
Synthesizing 2-(5-methyl-1,3-oxazol-2-yl)acetic acid requires navigating the regioselectivity of oxazole formation. The most robust industrial route is a modified Robinson-Gabriel Cyclodehydration .
Retrosynthetic Analysis
The target molecule is best assembled by cyclizing an acyclic precursor derived from aminoacetone and a malonic acid derivative .
Precursor A: Aminoacetone (provides the N-C-C backbone and the 5-methyl group).
Precursor B: Ethyl malonyl chloride (provides the C2 carbon and the acetic acid tail).
Workflow Diagram (Graphviz)
Caption: Figure 1. Modified Robinson-Gabriel synthesis pathway for 2-(5-methyl-1,3-oxazol-2-yl)acetic acid.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl N-(2-oxopropyl)malonamate
This step couples the amine and the acid chloride to form the acyclic amide.
Suspend aminoacetone hydrochloride in dry DCM at 0°C under nitrogen.
Add triethylamine dropwise. The solution will become cloudy as Et₃N·HCl forms.
Add ethyl malonyl chloride dropwise over 30 minutes, maintaining temperature < 5°C.
Allow to warm to room temperature (RT) and stir for 4 hours.
Workup: Wash with water, 1N HCl (cold), and brine. Dry over Na₂SO₄ and concentrate.
Yield: Typically 80-90% of the crude acyclic amide.
Step 2: Cyclodehydration to the Oxazole Ester
The Robinson-Gabriel cyclization closes the ring. Phosphorus oxychloride (POCl3) is the standard reagent, though concentrated H₂SO₄ can be used for "greener" scale-up.
Expert Insight: 2-Heteroaryl acetic acids are prone to thermal decarboxylation because the 2-position is electron-deficient, stabilizing the carbanion intermediate formed after CO₂ loss. Do not use harsh acidic hydrolysis or high heat.
Protocol:
Dissolve the ester in THF/Water (3:1).
Cool to 0°C.
Add LiOH (1.1 equiv) and stir at 0°C for 1-2 hours.
Carefully acidify with 1N HCl to pH 3-4 at 0°C.
Extract immediately with EtOAc or use the crude lithium salt directly in the next coupling step if possible.
Storage: Store as the ester . Hydrolyze only immediately before use.
Reactivity & Derivatization[3][4][5][6][7]
Once synthesized, the scaffold offers three distinct points of reactivity.[2]
Reactivity Map (Graphviz)
Caption: Figure 2.[1] Functionalization vectors and stability risks for the oxazole scaffold.
Key Reactions
Amide Coupling: The carboxylic acid reacts smoothly with amines using standard coupling agents (HATU, EDC). Due to the potential instability of the free acid, one-pot saponification-coupling protocols are recommended.
C-H Activation (C4 Position): The C4 proton (adjacent to the nitrogen) is the most acidic ring proton. It can be lithiated or subjected to Pd-catalyzed C-H arylation to introduce further complexity.
Methylene Alkylation: The methylene group at C2 is flanked by the electron-withdrawing oxazole ring and the carbonyl. It can be deprotonated (LDA, -78°C) and alkylated, allowing for the introduction of side chains (e.g., methyl, benzyl) to restrict conformational freedom.
Pharmaceutical Applications & Case Studies
Bioisosterism in Action
The oxazole ring is a classic bioisostere for:
Amides: The 1,3-relationship of O and N mimics the carbonyl O and amide NH.
Esters: Similar polarity and planar geometry.
Case Study: Oxaprozin
While Oxaprozin (Daypro) is a 4,5-diphenyl-oxazole-2-propionic acid, it validates the drug-likeness of the oxazole-2-alkanoic acid scaffold. The 2-position side chain is critical for binding to the cyclooxygenase (COX) active site. The 5-methyl analog discussed here serves as a truncated, less lipophilic variant suitable for fragment-based screens where keeping molecular weight (MW) low is essential.
Strategic Use in Linker Design
In PROTACs (Proteolysis Targeting Chimeras) or bifunctional ligands, the 2-(5-methyl-1,3-oxazol-2-yl)acetic acid moiety serves as a rigidifying linker . Unlike a flexible alkyl chain, the oxazole ring locks the conformation, potentially reducing the entropic penalty upon binding to the target protein.
Expert Tips & Troubleshooting
Handling Instability: Never heat the free acid in solution. If you observe gas evolution (CO₂ bubbles) during workup, your pH is likely too low or the temperature too high.
Purification: The ester is stable and easy to purify on silica. The free acid is polar and streaks. Always purify at the ester stage.
Scale-Up: For multi-gram synthesis, the Robinson-Gabriel cyclization using POCl3 is scalable, but quenching requires care due to exothermicity.
Storage: Store the ethyl ester at 4°C or -20°C. It is stable for months. The free acid should be generated in situ.
References
Robinson-Gabriel Synthesis Overview
Turchi, I. J. (1981). "The Chemistry of Oxazoles". Industrial & Engineering Chemistry Product Research and Development.
Oxazole Bioisosterism
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry.
Synthesis of Oxazole-2-acetic Acid Derivatives
Beilstein Journal of Organic Chemistry (2022). "Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates".
Decarboxylation of Heteroaryl Acetic Acids
Katritzky, A. R. (1984). "Comprehensive Heterocyclic Chemistry".
Molecular Weight and Formula Analysis of Oxazole Acetic Acid Intermediates: A Guide to Structural Elucidation and Quality Control
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The oxazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents due to...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents due to its ability to engage with biological receptors through diverse non-covalent interactions.[1][2][3] Oxazole acetic acid and its derivatives, in particular, are significant precursors in the synthesis of anti-inflammatory, anti-diabetic, and anticancer compounds.[4][5][6] The synthetic pathway to these target molecules involves a series of intermediates, the purity and structural integrity of which are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the analytical methodologies required to unequivocally determine the molecular weight and formula of these critical intermediates. We will delve into the causality behind the selection of specific analytical techniques, present field-proven experimental protocols, and demonstrate how an integrated analytical approach forms a self-validating system for structural confirmation, ensuring the highest standards of scientific integrity and regulatory compliance.
The Critical Imperative: Why Rigorous Analysis of Intermediates Matters
In pharmaceutical development, an intermediate is not merely a stepping stone but a foundational component whose chemical identity directly influences the outcome of the subsequent reaction and the purity profile of the final drug product. The presence of impurities, even at trace levels, can affect the stability, toxicity, and overall quality of the API.[7][8] Therefore, the unambiguous confirmation of an intermediate's molecular weight and formula is a non-negotiable quality control checkpoint. This process relies on a synergistic combination of analytical techniques, each providing a unique and essential piece of the structural puzzle.
This guide is structured to walk through this analytical workflow, from establishing the molecular mass to confirming the precise arrangement of every atom, ensuring that researchers can proceed with confidence in the integrity of their synthetic pathway.
Part I: Molecular Weight Determination - The First Answer
The initial and most fundamental question for a newly synthesized intermediate is: "What is its mass?" Answering this establishes the successful incorporation of reactants and sets the stage for formula determination.
The Power of Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular mass of a compound.[9] It functions by ionizing molecules, separating these ions based on their mass-to-charge ratio (m/z), and detecting their relative abundance.[10][11] For most pharmaceutical intermediates, the charge (z) is +1, making the m/z value directly equivalent to the molecular mass.[10]
Causality Behind Ionization Technique Selection:
The method of ionization is critical and must be chosen based on the stability of the intermediate.
Electron Impact (EI): A "hard" technique that bombards the molecule with high-energy electrons. While it produces a rich fragmentation pattern that can be useful for structural fingerprinting, it often shatters fragile molecules, leading to the absence of the crucial molecular ion peak (M+) .[12]
Soft Ionization (ESI & APCI): For delicate oxazole intermediates, "soft" ionization techniques are superior.
Electrospray Ionization (ESI): Ideal for polar and thermally labile molecules. The sample is dissolved in a polar solvent and sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the charge density on the molecule increases until it becomes a gas-phase ion with minimal fragmentation.
Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar, volatile compounds. The sample is vaporized and then ionized by corona discharge.
High-Resolution Mass Spectrometry (HRMS): The Gateway to Formula
While standard MS provides nominal mass (to the nearest whole number), HRMS delivers the exact mass to four or more decimal places.[12][13] This precision is indispensable as it drastically narrows down the possible molecular formulas for a given mass. For example, C₅H₅NO₂ (MW = 111.0320) and C₆H₇O₂ (MW = 111.0446) have the same nominal mass but are easily distinguished by HRMS.
Experimental Protocol: Molecular Weight Determination by LC-MS (ESI)
This protocol outlines a self-validating workflow for determining the molecular weight of a synthesized oxazole acetic acid intermediate.
System Preparation & Calibration:
Calibrate the mass spectrometer using a known standard (e.g., sodium trifluoroacetate cluster or a commercial calibration mix) to ensure mass accuracy across the desired range. The system must meet the manufacturer's specification (e.g., < 5 ppm mass accuracy).
Sample Preparation:
Accurately weigh ~1 mg of the intermediate.
Dissolve in a suitable solvent (e.g., methanol, acetonitrile, or water with 0.1% formic acid to aid ionization) to a final concentration of 100 µg/mL.
Filter the sample through a 0.22 µm syringe filter to remove particulates.
LC-MS Analysis:
LC Method: Use a C18 column with a simple gradient (e.g., Water + 0.1% Formic Acid to Acetonitrile + 0.1% Formic Acid) to separate the intermediate from any residual starting materials or impurities.
MS Method (Positive ESI Mode):
Set the instrument to scan a mass range appropriate for the expected intermediate (e.g., m/z 100-500).
Optimize key ESI parameters: capillary voltage, cone voltage, desolvation gas temperature, and flow rate. Start with default values and adjust to maximize the signal of the target ion.
Data Interpretation:
Identify the peak corresponding to the molecular ion [M+H]⁺ (or [M+Na]⁺). Its m/z value provides the molecular weight.
Verify the isotopic pattern. Look for the M+1 peak, primarily from the natural abundance of ¹³C (~1.1%). The relative intensity of the M+1 peak should correspond to the number of carbon atoms in the molecule.
Data Presentation: Predicted Intermediates
All quantitative data should be summarized for clarity.
Table 1: Properties of Hypothetical Oxazole Acetic Acid Intermediates
Part II: Molecular Formula Analysis - The Definitive Structure
An exact mass from HRMS provides a list of possible molecular formulas. To arrive at a single, correct formula and structure, we must integrate data from orthogonal analytical techniques.
Caption: Integrated workflow for structural elucidation.
Elemental Analysis (EA): The Fundamental Stoichiometry
Elemental analysis provides the empirical formula by determining the mass percentage of carbon, hydrogen, and nitrogen (and sometimes sulfur) in a pure sample.[14] This is a cornerstone technique in pharmaceutical analysis for quantifying elemental composition.[7]
Expertise & Trustworthiness: The power of EA lies in its quantitative accuracy. If HRMS suggests a formula of C₁₁H₉NO₃, the experimental results from a CHN analyzer must match the theoretical percentages (C: 65.02%, H: 4.46%, N: 6.89%) within a narrow margin of error (typically ±0.4%). A significant deviation indicates an impure sample or an incorrect formula assignment.
Experimental Protocol: CHN Analysis
Instrument Calibration: Analyze a certified standard (e.g., acetanilide) to ensure the instrument is calibrated and functioning correctly. The results must fall within the specified tolerance for the standard.
Sample Preparation: Accurately weigh 1-2 mg of the highly purified, dried intermediate into a tin capsule.
Analysis: The sample is combusted at high temperature (~900-1000°C). The resulting gases (CO₂, H₂O, N₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector.
Validation: The software calculates the %C, %H, and %N. Compare these experimental values to the theoretical values for the formula proposed by HRMS.
NMR Spectroscopy: The Architectural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.[15][16] It provides detailed information about the chemical environment, connectivity, and quantity of ¹H and ¹³C atoms.[17][18]
¹H NMR: Reveals the number of different types of protons, their relative numbers (integration), and their neighboring protons (splitting patterns).
¹³C NMR: Shows the number of unique carbon environments in the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously connecting the atomic puzzle pieces.[19]
COSY (Correlation Spectroscopy): Shows which protons are coupled (i.e., adjacent) to each other.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away, which is critical for linking molecular fragments together across quaternary carbons and heteroatoms.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
Sample Preparation: Dissolve 5-10 mg of the intermediate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
Instrument Setup: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity and resolution.
¹H Acquisition: Acquire a standard 1D proton spectrum. Ensure adequate signal-to-noise.
¹³C Acquisition: Acquire a proton-decoupled 1D carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the TMS reference. Integrate the ¹H NMR signals.
Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to assemble structural fragments. Compare these findings against the proposed formula.
Table 2: Typical NMR Chemical Shift Ranges for Oxazole Acetic Acid Moieties
Atom Type
¹H Chemical Shift (ppm)
¹³C Chemical Shift (ppm)
Oxazole C2-H
7.9 - 8.2
150 - 162
Oxazole C4-H
7.6 - 7.8
138 - 142
Oxazole C5
-
125 - 130
-CH₂- (acetic acid)
3.5 - 4.0
30 - 40
| -COOH | 10 - 12 (broad) | 170 - 180 |
FTIR Spectroscopy: Functional Group Verification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[20] It works by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies.[21] For oxazole acetic acid intermediates, FTIR is invaluable for confirming the presence of the oxazole ring and the carboxylic acid group.[22]
Experimental Protocol: Analysis by ATR-FTIR
Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric interference (H₂O, CO₂).
Sample Analysis: Place a small amount of the solid or liquid intermediate directly onto the ATR crystal.
Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.
Interpretation: Identify the characteristic absorption bands corresponding to the expected functional groups.
Table 3: Characteristic FTIR Frequencies for Oxazole Acetic Acid Intermediates
Functional Group
Bond
Characteristic Frequency (cm⁻¹)
Carboxylic Acid
O-H stretch
2500-3300 (very broad)
Carboxylic Acid
C=O stretch
1700-1725
Oxazole Ring
C=N stretch
1630-1680
| Oxazole Ring | C-O-C stretch | 1020-1150 |
Caption: How different analytical techniques confirm the structure.
Conclusion: An Integrated, Self-Validating System
The characterization of oxazole acetic acid intermediates is not a linear process but a cycle of hypothesis and verification. HRMS provides a high-confidence molecular formula. Elemental analysis validates this formula with orthogonal, quantitative data. NMR spectroscopy then provides the definitive architectural blueprint, confirming the atom-to-atom connectivity. Finally, FTIR offers a rapid and robust confirmation of the key functional groups.
Together, these techniques form a self-validating system. A discrepancy in any one method invalidates the proposed structure and signals the need for further purification or synthetic troubleshooting. For the drug development professional, this rigorous, multi-faceted approach is the only way to ensure the integrity of the synthetic pathway and build a foundation of quality and safety into the final therapeutic product.
References
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar. Retrieved from [Link]
A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. (n.d.). Taylor & Francis. Retrieved from [Link]
Trace Metals Testing and Elemental Analysis for Pharmaceuticals. (n.d.). Intertek. Retrieved from [Link]
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). ResearchGate. Retrieved from [Link]
(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved from [Link]
Recent advance in oxazole-based medicinal chemistry. (2018). PubMed. Retrieved from [Link]
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]
Understanding Mass Spectrometry for Organic Compound Analysis. (2024). HSCprep. Retrieved from [Link]
Oxazole.pdf. (n.d.). CUTM Courseware. Retrieved from [Link]
Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers. Retrieved from [Link]
Mass spectrometry (MS). (n.d.). Jack Westin. Retrieved from [Link]
Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. (2024). Malvern Panalytical. Retrieved from [Link]
Instrumentation for chemical & pharmaceutical applications. (n.d.). Elementar. Retrieved from [Link]
ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. (2017). Agilent. Retrieved from [Link]
Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2022). Chemical Methodologies. Retrieved from [Link]
ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins 1... (n.d.). ResearchGate. Retrieved from [Link]
Determination of Molecular Weight by Mass Spectros. (n.d.). Scribd. Retrieved from [Link]
Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. (n.d.). AIP Publishing. Retrieved from [Link]
12.2 Interpreting Mass Spectra. (2023). OpenStax. Retrieved from [Link]
Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2025). ResearchGate. Retrieved from [Link]
Mass Spectrometry. (n.d.). MSU chemistry. Retrieved from [Link]
Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. (2025). ResearchGate. Retrieved from [Link]
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu. Retrieved from [Link]
GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. (2025). ResearchGate. Retrieved from [Link]
a brief review on antimicrobial activity of oxazole derivatives. (2022). iajps. Retrieved from [Link]
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). IJMPR. Retrieved from [Link]
Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. (2025). PubMed. Retrieved from [Link]
Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
Theoretical NMR correlations based Structure Discussion. (n.d.). PMC. Retrieved from [Link]
Biological Importance of Oxazoles. (2025). Allied Academies. Retrieved from [Link]
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. (n.d.). DRS@nio. Retrieved from [Link]
Application Note: Synthesis Protocols for 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid
Abstract This application note details the synthesis of 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid (CAS 1368841-42-2) , a critical heterocyclic building block structurally related to the NSAID oxaprozin and various kinase i...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details the synthesis of 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid (CAS 1368841-42-2) , a critical heterocyclic building block structurally related to the NSAID oxaprozin and various kinase inhibitors.[1] We present two distinct protocols: Method A , a high-precision lateral lithiation strategy suitable for rapid, small-scale synthesis; and Method B , a robust Hantzsch-type cyclocondensation adapted for larger scales using commodity reagents. This guide includes mechanistic insights, step-by-step experimental workflows, and safety considerations.
Introduction & Retrosynthetic Analysis[2]
The 1,3-oxazole scaffold is ubiquitous in bioactive natural products and pharmaceuticals.[2] The specific substitution pattern of a 2-acetic acid moiety combined with a 5-methyl group presents a unique challenge: the C2-position is electronically activated, making it susceptible to both nucleophilic attack and deprotonation.[1]
Retrosynthetic Logic
The target molecule can be disconnected via two primary logic paths:[2]
Functionalization of the Intact Ring: Exploiting the acidity of the C2-methyl group in 2,5-dimethyloxazole.
Ring Construction: Cyclization of an acyclic precursor (ethyl malonamate) with an
Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.
Method A: Lateral Lithiation (Preferred Route)[2]
This method utilizes the high acidity of the C2-methyl protons in 1,3-oxazoles relative to the C5-methyl or ring protons.[1] The inductive effect of the adjacent nitrogen and oxygen atoms renders the C2-methyl group susceptible to lateral lithiation using strong bases like
The reaction relies on kinetic control . While the C4-proton of the oxazole ring is acidic (
), the C2-methyl protons allow for the formation of a resonance-stabilized aza-allylic anion.[1] Maintaining the temperature at -78°C is critical to prevent ring fragmentation or equilibration to the thermodynamically more stable (but undesired) ring-lithiated species.[1]
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (
or Ar) throughout.
Solvation: Add 2,5-Dimethyloxazole (1.0 g, 10.3 mmol) and anhydrous THF (20 mL) to the flask.
Cooling: Submerge the flask in a dry ice/acetone bath and cool to -78°C . Allow 15 minutes for thermal equilibration.
Lithiation: Add
-BuLi (7.1 mL, 11.3 mmol, 1.1 eq) dropwise via syringe over 10 minutes.
Critical Control Point: The internal temperature must not exceed -70°C. The solution will turn a deep yellow/orange color, indicating anion formation.
Stir at -78°C for 45 minutes .
Carboxylation:
Option A (Gas): Bubble anhydrous
gas (passed through a drying tube) into the solution for 20 minutes.
Option B (Solid): Add crushed, excess Dry Ice (approx. 5 g) directly to the reaction mixture (ensure Dry Ice is solvent-free and clean).
Warming: Remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1 hour. The mixture will become a thick suspension (lithium carboxylate).
Quench & Workup:
Quench with water (10 mL) .
Wash the aqueous layer with Diethyl Ether (2 x 15 mL) to remove unreacted starting material.
Acidify the aqueous layer carefully with 1N HCl to pH 3–4 . Caution:
evolution.
Extract the acidic aqueous layer with Ethyl Acetate (3 x 20 mL) .
Combine organic extracts, dry over
, filter, and concentrate in vacuo.
Purification: Recrystallize the crude solid from Ethanol/Hexane or purify via silica gel chromatography (MeOH/DCM gradient).
Figure 2: Mechanistic pathway for the lateral lithiation of 2,5-dimethyloxazole.
Reagents: Combine Ethyl malonamate (13.1 g, 100 mmol) and Chloroacetone (9.25 g, 100 mmol) in Toluene (100 mL) .
Reflux: Heat the mixture to reflux (110°C) for 6–8 hours . A Dean-Stark trap can be used to remove water, though the reaction is often performed directly.
Workup: Cool to RT. Wash with saturated
(2 x 50 mL) to neutralize HCl generated. Dry the organic layer () and concentrate to yield the intermediate ester: Ethyl 2-(5-methyl-1,3-oxazol-2-yl)acetate.[1]
Phase 2: Hydrolysis
** Hydrolysis:** Dissolve the crude ester in THF/Water (1:1, 50 mL) .
Base: Add LiOH
(2.0 eq) . Stir at RT for 4 hours.
Isolation: Acidify to pH 3 with 1N HCl. Extract with EtOAc, dry, and concentrate to yield the target acid.
Analytical Data & Specifications
Property
Specification
Chemical Name
2-(5-Methyl-1,3-oxazol-2-yl)acetic acid
CAS Number
1368841-42-2
Molecular Formula
Molecular Weight
141.12 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, Methanol, EtOAc; Sparingly soluble in water
Storage
-20°C, Hygroscopic
Expected NMR Data (
):
12.5 ppm: (s, 1H, )
6.75 ppm: (s, 1H, Oxazole )
3.85 ppm: (s, 2H, )
2.28 ppm: (s, 3H, )
Safety & Handling
n-Butyllithium: Pyrophoric.[1] Handle only under inert atmosphere. Have a Class D fire extinguisher available.
Chloroacetone: Potent lachrymator. Handle in a well-ventilated fume hood.
Reaction Pressure: When using dry ice (Method A), ensure the system is vented to prevent pressure buildup from
sublimation.
References
Lateral Lithiation of 1,3-Azoles: Micetich, R. G. "Lithiation of five-membered heteroaromatic compounds." Canadian Journal of Chemistry, 1970, 48(13), 2006–2015. Link
Regioselectivity in Oxazole Lithiation: Evans, D. L., et al. "Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids."[1] Journal of the Chemical Society, Perkin Transactions 1, 1993. Link
Selective Lithiation Strategies: Hodges, J. C., et al. "Selective lithiation of 2-methyloxazoles." Journal of Organic Chemistry, 1991, 56(2), 449-452. Link
Catalog Entry (Verification): BLD Pharm, "2-(5-Methyloxazol-2-yl)acetic acid (CAS 1368841-42-2)".[1] Link
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity Amide Coupling of 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid
Part 1: Executive Summary & Technical Rationale
The Challenge:
2-(5-Methyl-1,3-oxazol-2-yl)acetic acid (CAS 13735-12-1) belongs to a class of 2-heteroaryl acetic acids notorious for thermal and base-promoted instability. Unlike simple phenylacetic acids, the electron-withdrawing nature of the oxazole ring (specifically the C=N bond) stabilizes the carbanion formed at the
-methylene position.
Upon activation of the carboxylic acid (forming an active ester or anhydride), the molecule becomes highly susceptible to decarboxylation , ejecting
to form the neutral 2,5-dimethyl-1,3-oxazole byproduct. This side reaction competes directly with amide formation, often leading to low yields and difficult purification.
The Solution:
To successfully couple this substrate, protocols must minimize the lifetime of the activated species and suppress the thermal pathway for
extrusion. This guide prioritizes Propylphosphonic Anhydride (T3P) and Mixed Anhydride methodologies over standard carbodiimide (EDC/DCC) chemistries, which are often too slow and prone to side reactions for this specific scaffold.
Part 2: Mechanistic Insight (The "Why")
The failure mode for this reaction is not typically steric hindrance, but rather the electronic instability of the activated intermediate .
Figure 1: The Decarboxylation Trap
This pathway illustrates the competition between productive amidation and the irreversible loss of carbon dioxide.
Caption: The heteroatom in the oxazole ring stabilizes the negative charge developing on the methylene carbon, lowering the activation energy for decarboxylation.
Part 3: Reagent Selection Matrix
Coupling Agent
Suitability
Risk Profile
Recommendation
T3P (50% in EtOAc)
High
Low. Fast kinetics and buffered conditions minimize decomposition.
Primary Protocol
IBCF (Mixed Anhydride)
High
Low. Requires strictly controlled low temperature (-15°C).
Secondary Protocol
HATU / HBTU
Medium
Medium. Basic conditions (DIEA) can trigger anion formation if amine addition is delayed.
Use only for non-nucleophilic amines.
EDC / HOBt
Low
High.[1] Slow activation time allows significant decarboxylation.
Avoid
Thionyl Chloride
Critical Failure
Extreme. Acid chlorides of this scaffold are often too unstable to isolate.
Do Not Use
Part 4: Experimental Protocols
Protocol A: The T3P Method (Gold Standard)
Best for: General amines, scale-up, and ensuring high purity.
Rationale: T3P (Propylphosphonic anhydride) acts as a scavenger for water and drives the reaction to completion rapidly. It typically produces water-soluble byproducts, simplifying workup.
Wash organic layer with 0.5 M HCl (rapid wash to remove excess amine/pyridine; do not soak as oxazoles can hydrolyze in strong acid over time).
Wash with sat.
and Brine.
Dry over
and concentrate.
Protocol B: The Mixed Anhydride Method (Low Temperature)
Best for: Very expensive amines or cases where T3P purification fails.
Rationale: Activation at -15°C kinetically traps the acid as a mixed anhydride, which is then immediately intercepted by the amine before it has the thermal energy to decarboxylate.
Materials:
Isobutyl Chloroformate (IBCF) (1.05 equiv)
N-Methylmorpholine (NMM) (1.1 equiv)
Solvent: Anhydrous THF or DCM.
Step-by-Step Procedure:
Activation: Dissolve Oxazole Acid and NMM in anhydrous THF under Nitrogen.
Deep Freeze: Cool solution to -15 °C (Ice/Salt or Acetone/Dry Ice).
Anhydride Formation: Add IBCF dropwise. Stir for exactly 15 minutes at -15 °C.
Expert Tip: Do not stir longer than 20 mins. The mixed anhydride is transient.
Coupling: Add the Amine (dissolved in minimal THF) dropwise.
Completion: Stir at -15 °C for 1 hour, then allow to warm to RT over 2 hours.
Part 5: Workflow Visualization
Figure 2: Decision Tree for Experimental Execution
Caption: Operational workflow emphasizing the divergence based on amine reactivity and the critical QC checkpoint for decarboxylation.
Part 6: Self-Validating QC & Troubleshooting
To ensure the protocol is working, perform these checks during the reaction (IPC - In-Process Control):
The "Bubble" Test: If you see significant gas evolution during activation (before amine addition in Protocol B, or upon T3P addition in Protocol A), you are likely generating
. This indicates the temperature is too high.
LCMS Markers:
Target: Mass =
.
Decarboxylated Impurity: Mass =
(This corresponds to 2,5-dimethyl-1,3-oxazole).
Dimer: If using HATU, check for guanidinium adducts (Mass =
).
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link
Context: Authoritative review on using T3P for sensitive acid couplings in industrial settings.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
Context: Detailed mechanism of activation failures and racemization/decarboxyl
Burger, K., et al. (1995). 2-Heteroaryl acetic acids: Instability and reactivity. Tetrahedron.
Context: foundational chemistry describing the zwitterionic nature and decarboxylation propensity of oxazole-2-acetic acids.
Archimica (Now Euticals). T3P® (Propanephosphonic Acid Anhydride) Application Note. Link
Context: Technical data regarding the suppression of epimeriz
Optimizing Reaction Conditions for the Synthesis of Oxazole Acetic Acid Derivatives: An Application and Protocol Guide
Introduction: The Significance of Oxazole Acetic Acid Derivatives in Modern Drug Discovery The oxazole ring is a privileged five-membered heterocyclic motif that constitutes the core of numerous natural products and medi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Oxazole Acetic Acid Derivatives in Modern Drug Discovery
The oxazole ring is a privileged five-membered heterocyclic motif that constitutes the core of numerous natural products and medicinally important compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing molecules to bind with a wide range of biological targets, leading to diverse pharmacological activities including anti-inflammatory, antibacterial, and anticancer properties.[3] The incorporation of an acetic acid moiety onto the oxazole scaffold further enhances the potential for these molecules to interact with biological systems and provides a handle for further chemical modifications, making oxazole acetic acid derivatives a particularly attractive class of compounds for researchers in drug development.
This comprehensive guide provides an in-depth exploration of the key synthetic routes to oxazole acetic acid derivatives, with a focus on optimizing reaction conditions to maximize yield and purity. We will delve into the mechanistic underpinnings of these reactions, offering field-proven insights to navigate the common challenges encountered in their synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize and optimize this important class of molecules.
Core Synthetic Strategies and Mechanistic Considerations
Two of the most powerful and versatile methods for the construction of the oxazole ring are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. The choice between these methods often depends on the desired substitution pattern and the availability of starting materials.
The Robinson-Gabriel Synthesis: A Classic Approach to 2,5-Disubstituted Oxazoles
The Robinson-Gabriel synthesis is a robust and time-tested method that involves the intramolecular cyclodehydration of a 2-acylamino-ketone to form the corresponding oxazole.[4] This reaction is a cornerstone of oxazole synthesis and offers a reliable route to a wide variety of substituted derivatives.
The general mechanism of the Robinson-Gabriel synthesis is depicted below. The reaction is initiated by the activation of the ketone by a dehydrating agent, followed by a nucleophilic attack from the amide oxygen to form a five-membered ring intermediate. Subsequent dehydration yields the aromatic oxazole.
General mechanism of the Robinson-Gabriel synthesis.
A key precursor for the Robinson-Gabriel synthesis of oxazole acetic acid derivatives is an N-acyl amino acid derivative, which can be prepared via the Dakin-West reaction.[4]
The Van Leusen Oxazole Synthesis: A Versatile Route to 5-Substituted Oxazoles
The Van Leusen oxazole synthesis provides an alternative and highly versatile route to oxazoles, particularly those with substitution at the 5-position.[2] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to construct the oxazole ring.[5]
The mechanism of the Van Leusen synthesis involves the deprotonation of TosMIC to form a nucleophilic anion, which then attacks the aldehyde. The resulting intermediate undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to yield the 5-substituted oxazole.[1]
General mechanism of the Van Leusen oxazole synthesis.
Optimization of Reaction Conditions: A Data-Driven Approach
The successful synthesis of oxazole acetic acid derivatives hinges on the careful selection and optimization of reaction conditions. The following sections provide a detailed analysis of key parameters, supported by comparative data, to guide the optimization process.
Optimizing the Robinson-Gabriel Synthesis
The choice of cyclodehydrating agent is the most critical factor in the Robinson-Gabriel synthesis. Traditional reagents are often harsh and can lead to side reactions and low yields, while modern reagents offer milder conditions and improved outcomes.
Table 1: Comparison of Cyclodehydrating Agents in the Robinson-Gabriel Synthesis
Dehydrating Agent
Typical Conditions
Advantages
Disadvantages
Reported Yield Range
Concentrated H₂SO₄
Acetic anhydride, 90-100°C
Readily available, inexpensive
Harsh conditions, can cause charring and side reactions[3][6]
Two-step, very mild conditions, high functional group tolerance[4]
Expensive reagents, two-step process
Good to Excellent
Field-Proven Insights:
For robust substrates: Polyphosphoric acid (PPA) often provides a good balance between cost and yield, offering an improvement over concentrated sulfuric acid.[3]
For sensitive substrates: Milder reagents such as Trifluoroacetic Anhydride (TFAA), the Burgess reagent, or a two-step approach with Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine are recommended to avoid degradation and improve yields.[8]
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing thermal degradation.[8][9] A study on the synthesis of oxazoles using the Burgess reagent showed that microwave conditions can lead to high yields.[7]
Optimizing the Van Leusen Synthesis
The Van Leusen synthesis is highly dependent on the choice of base and solvent. The reaction can be performed under conventional heating or with microwave assistance, which can significantly impact the reaction time and efficiency.
Table 2: Optimization of Reaction Conditions for the Van Leusen Synthesis
Base Stoichiometry is Key: As demonstrated in a study by Mukku et al., the stoichiometry of the base can determine the final product. Using two equivalents of K₃PO₄ under microwave irradiation leads to the fully aromatized oxazole in high yield, while one equivalent favors the formation of the oxazoline intermediate.[11]
Microwave Acceleration: Microwave-assisted Van Leusen synthesis offers a significant advantage in terms of reaction time, reducing it from several hours to just a few minutes while achieving excellent yields.[9][11]
Green Chemistry Approach: The use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), provides an environmentally benign alternative to traditional organic solvents. This approach allows for high yields at room temperature and the potential for solvent recycling.[12]
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of a representative oxazole acetic acid derivative, ethyl 2-(2-phenyloxazol-5-yl)acetate.
Protocol 1: Robinson-Gabriel Synthesis of Ethyl 2-(2-phenyloxazol-5-yl)acetate (Modern Approach)
This protocol utilizes a milder, two-step modern approach to the Robinson-Gabriel synthesis, which is suitable for substrates that may be sensitive to harsh acidic conditions.
Step A: Oxidation of the β-hydroxy amide precursor
Preparation: Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
Reaction: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature. Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide.
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with CH₂Cl₂. The intermediate β-keto amide is often used in the next step without further purification.
Step B: Cyclodehydration to the Oxazole
Preparation: Dissolve the crude β-keto amide from Step A in anhydrous acetonitrile or THF.
Reagent Addition: Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).
Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.
Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the desired ethyl 2-(2-phenyloxazol-5-yl)acetate.[8]
Workflow for the modern Robinson-Gabriel synthesis.
Protocol 2: Microwave-Assisted Van Leusen Synthesis of Ethyl 5-phenyloxazole-4-carboxylate
This protocol describes a rapid and efficient microwave-assisted synthesis of a 5-substituted oxazole derivative.
Reaction Setup: In a microwave process vial, combine the aldehyde (e.g., benzaldehyde, 3 mmol), TosMIC (3 mmol), and K₃PO₄ (6 mmol, 2 equiv.) in isopropanol (IPA).
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 65°C with a power of 350 W for 8 minutes.[11]
Workup: After cooling, filter the reaction mixture to remove the inorganic base.
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford the pure 5-substituted oxazole.[11]
Workflow for the microwave-assisted Van Leusen synthesis.
Conclusion: A Strategic Approach to Synthesis
The synthesis of oxazole acetic acid derivatives is a critical task in modern drug discovery. By understanding the mechanistic nuances of key synthetic transformations and leveraging a data-driven approach to reaction optimization, researchers can significantly improve the efficiency and success of their synthetic endeavors. The Robinson-Gabriel and Van Leusen syntheses offer powerful and complementary strategies for accessing these valuable compounds. The choice between classical and modern reagents, as well as the implementation of technologies such as microwave-assisted synthesis, allows for a tailored approach that can be adapted to the specific requirements of the target molecule and the available resources. This guide provides a solid foundation of technical knowledge and practical protocols to empower scientists in the synthesis and optimization of oxazole acetic acid derivatives for the advancement of pharmaceutical research.
References
De la Cruz, R., et al. (2020). Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents. ACS Omega, 5(35), 22447-22455. [Link]
Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
Khapli, S., et al. (2001). Burgess reagent in organic synthesis. Journal of the Indian Institute of Science, 81, 461-476. [Link]
Zhang, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
ResearchGate. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. [Link]
Semantic Scholar. (1986). Studies on antidiabetic agents. VII. Synthesis and hypoglycemic activity of 4-oxazoleacetic acid derivatives. [Link]
Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(42), 27369–27382. [Link]
Atlanchim Pharma. (n.d.). Synthetic applications of Burgess reagent. [Link]
Asian Journal of Research in Chemistry. (2011). A Comparative Study of Conventional and Microwave Assisted Synthesis of Basic Heterocyclic Rings at Undergraduate Level. [Link]
ResearchGate. (2003). Application of the Dakin−West Reaction for the Synthesis of Oxazole-Containing Dual PPARα/γ Agonists. [Link]
ResearchGate. (n.d.). van Leusen oxazole synthesis. [Link]
Beilstein Journals. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. [Link]
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]
Application Note: Scalable Synthesis of 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Scalability, and Self-Validating Experimental Protocols Introduction & Strategic Overview 2-(5-Meth...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Focus: Mechanistic Causality, Scalability, and Self-Validating Experimental Protocols
Introduction & Strategic Overview
2-(5-Methyl-1,3-oxazol-2-yl)acetic acid is a highly versatile, bifunctional building block. Featuring an electron-rich aromatic oxazole core and a reactive carboxylic acid handle, it is a privileged scaffold in modern medicinal chemistry. It is frequently utilized in the synthesis of complex immunomodulators, including STING (Stimulator of Interferon Genes) agonists for antibody-drug conjugates, and PPARγ partial agonists .
Synthesizing this compound efficiently requires a delicate balance of atom economy, regioselectivity, and operational safety. Depending on the required scale, process chemists must choose between top-down functionalization of an existing oxazole ring or a bottom-up cyclization approach. This guide details two orthogonal, field-proven methodologies:
Method B: Robinson-Gabriel Cyclodehydration (Ideal for pilot-plant and industrial scale-up > 1 kg).
Mechanistic Causality & Reaction Design
Method A: Regioselective Lateral Lithiation
Oxazoles possess a highly asymmetric electronic distribution. In commercially available 2,5-dimethyloxazole, the protons on the 2-methyl group are significantly more acidic than those on the 5-methyl group. This regioselectivity is driven by two factors:
Complexation-Induced Proximity: The lone pair of the adjacent imine-like nitrogen coordinates with the lithium cation of n-butyllithium, directing the base precisely to the 2-position .
Inductive Stabilization: The highly electronegative nitrogen atom stabilizes the resulting carbanion via inductive effects.
By conducting this reaction at strictly cryogenic temperatures (-78 °C), we prevent the competing nucleophilic addition of n-BuLi directly into the oxazole ring. The resulting 2-(lithiomethyl)-5-methyloxazole is then trapped with electrophilic carbon dioxide to yield the target acid .
Method B: Robinson-Gabriel Cyclodehydration
For industrial scale-up, the engineering challenges and safety hazards associated with cryogenic temperatures and highly reactive organolithium reagents are prohibitive. The Robinson-Gabriel synthesis offers a robust, thermodynamically driven alternative .
By condensing aminoacetone with ethyl malonyl chloride, an acyclic keto-amide precursor is formed. Treating this intermediate with phosphorus oxychloride (POCl
) activates the amide carbonyl, facilitating an intramolecular nucleophilic attack by the ketone enol. The subsequent elimination of water drives the aromatization, forming the highly stable oxazole ring.
Visualizing the Synthetic Workflows
Fig 1: One-pot lateral lithiation and carboxylation of 2,5-dimethyloxazole.
Fig 2: Three-step Robinson-Gabriel synthesis for industrial scale-up.
Reagents: 2,5-Dimethyloxazole (1.0 eq), n-Butyllithium (2.5 M in hexanes, 1.05 eq), Anhydrous THF (10 volumes), Solid CO
(Dry ice, excess).
System Preparation: Flame-dry a 3-neck round-bottom flask under a continuous flow of Argon. Add anhydrous THF and 2,5-dimethyloxazole.
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78 °C for 15 minutes.
Deprotonation: Add n-BuLi dropwise via a syringe pump over 30 minutes. Maintain the internal temperature below -70 °C.
Self-Validation Checkpoint: The solution will transition from colorless to a distinct pale yellow/orange. This chromic shift confirms the successful formation of the lithiated carbanion. If the solution turns dark brown, localized overheating has occurred, leading to decomposition.
Carboxylation: Stir the carbanion at -78 °C for 1 hour. Rapidly add an excess of freshly crushed dry ice directly into the reaction mixture.
Self-Validation Checkpoint: The addition of CO
will cause vigorous bubbling. The yellow/orange color will immediately fade back to a pale/colorless state, confirming the complete consumption of the carbanion.
Workup: Allow the mixture to warm to room temperature. Quench with water and extract organic impurities with Diethyl Ether. Acidify the aqueous layer to pH 2-3 using 2M HCl. Extract the precipitated product into Ethyl Acetate, dry over Na
Suspend aminoacetone hydrochloride in Dichloromethane (DCM) at 0 °C. Add Triethylamine dropwise.
Slowly add Ethyl malonyl chloride. Stir for 2 hours, allowing the mixture to warm to room temperature.
Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 1:1). The disappearance of the ninhydrin-positive aminoacetone spot confirms complete acylation. Wash with 1M HCl, brine, and concentrate to yield the acyclic keto-amide.
Step 2: Cyclodehydration
Dissolve the crude keto-amide in Toluene (5 volumes). Add POCl
dropwise at room temperature.
Heat the mixture to reflux (110 °C) for 4 hours.
Self-Validation Checkpoint: UV activity (254 nm) on TLC will dramatically increase due to the formation of the conjugated aromatic oxazole system. The product spot will be significantly less polar than the starting material.
Cool to 0 °C, carefully quench onto crushed ice, neutralize with saturated NaHCO
, and extract with EtOAc to isolate Ethyl 2-(5-methyl-1,3-oxazol-2-yl)acetate.
Step 3: Saponification
Dissolve the oxazole ester in a 3:1 mixture of THF:H
O. Add LiOH·HO and stir at room temperature for 3 hours.
Self-Validation Checkpoint: LC-MS analysis will show the disappearance of the ester mass and the emergence of the product peak at m/z 142 [M+H]
.
Evaporate the THF, acidify the aqueous layer to pH 2-3 with 1M HCl, and filter the resulting white precipitate to obtain pure 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid.
References
Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates. National Institutes of Health / PMC. Available at:[Link]
Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Chemistry and Chemists. Available at: [Link]
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at:[Link]
Product Class 12: Oxazoles (Science of Synthesis). Thieme Connect. Available at:[Link]
Method
Application Note: Utilizing 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid in Peptidomimetic Synthesis
Scientific Rationale & Strategic Utility Oxazole-containing peptides represent a highly privileged class of peptidomimetics. Frequently isolated from marine organisms, these structures exhibit potent antibacterial, antiv...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Rationale & Strategic Utility
Oxazole-containing peptides represent a highly privileged class of peptidomimetics. Frequently isolated from marine organisms, these structures exhibit potent antibacterial, antiviral, and cytotoxic properties ()[1]. In therapeutic drug development, integrating an oxazole moiety is a strategic modification used to impose conformational constraints, increase lipophilicity, and dramatically enhance resistance to proteolytic degradation.
Historically, the synthesis of oxazole-containing peptides relied on harsh, on-resin cyclodehydration of serine or threonine residues (e.g., Robinson-Gabriel synthesis). These classical methods often suffer from low yields, poor regioselectivity, and severe epimerization of adjacent stereocenters ()[2].
The commercial availability of 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid circumvents these synthetic bottlenecks. By utilizing this pre-formed heterocyclic building block, researchers can directly introduce the 5-methyloxazole pharmacophore via standard Solid-Phase Peptide Synthesis (SPPS) amide bond formation, enabling mild, late-stage functionalization and N-terminal capping without risking the integrity of the peptide backbone ()[3].
Pharmacokinetic advantages of oxazole incorporation in peptidomimetics.
Physicochemical Profile
Understanding the physical properties of the building block is critical for calculating reaction stoichiometry and selecting appropriate solvent systems for SPPS ()[4].
Property
Specification
Chemical Name
2-(5-Methyl-1,3-oxazol-2-yl)acetic acid
CAS Number
1368841-42-2
Molecular Weight
141.13 g/mol
Chemical Formula
C₆H₇NO₃
Appearance
Off-white to pale yellow powder
Solubility
Highly soluble in DMF, DMSO; moderately soluble in DCM
Storage Conditions
2–8 °C, protect from moisture and light
Mechanistic Insights into Amide Bond Formation
Causality in Reagent Selection:
When coupling 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid, the methylene carbon adjacent to the oxazole ring is electronically deactivated by the electron-withdrawing nature of the heterocycle. This reduces the electrophilicity of the activated carbonyl, making standard carbodiimide couplings (e.g., DIC/HOBt) sluggish and prone to incomplete reactions.
To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the mandatory coupling reagent ()[5]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The pyridine nitrogen of the HOAt leaving group provides a neighboring-group effect—hydrogen bonding with the incoming peptide N-terminus—which drastically accelerates the acylation step and minimizes epimerization.
Pre-activation Timing:
A strict 3-minute pre-activation time is enforced. Prolonged pre-activation of the oxazole-acetic acid with HATU/DIPEA can lead to the formation of unreactive guanidinium byproducts on the peptide N-terminus, terminating chain elongation.
The following protocol details the N-terminal capping of a resin-bound peptide. To ensure trustworthiness and prevent the loss of valuable full-scale batches, this workflow integrates a self-validating micro-cleavage step.
Self-validating SPPS workflow for oxazole-acetic acid coupling.
Protocol: N-Terminal Capping via SPPS
Scale: 0.1 mmol of Fmoc-deprotected peptide-resin (e.g., Rink Amide AM resin).
Step 1: Resin Preparation
Swell the peptide-resin in 3 mL of anhydrous N,N-Dimethylformamide (DMF) for 30 minutes at room temperature.
Drain the solvent completely using a vacuum manifold.
Step 2: Pre-Activation of the Oxazole Building Block
In a clean glass vial, dissolve 42.3 mg (0.3 mmol, 3.0 eq) of 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid and 110.3 mg (0.29 mmol, 2.9 eq) of HATU in 2 mL of anhydrous DMF.
Add 104.5 µL (0.6 mmol, 6.0 eq) of N,N-Diisopropylethylamine (DIPEA).
Vortex the mixture gently for exactly 3 minutes . Causality: This generates the active HOAt ester while preventing premature degradation or guanidinylation.
Step 3: Amide Coupling
Transfer the activated mixture to the syringe containing the swollen resin.
Agitate the reaction mixture at room temperature for 2 hours.
Drain the reaction mixture and wash the resin sequentially with DMF (5 × 3 mL) and Dichloromethane (DCM) (5 × 3 mL). Causality: DCM washes remove residual DMF, which can severely inhibit the acidity and efficiency of the subsequent TFA cleavage.
Step 4: Self-Validation (Micro-Cleavage Assay)
Extract approximately 1 mg of the coupled resin and place it in a microcentrifuge tube.
Add 100 µL of cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) and agitate for 30 minutes.
Evaporate the TFA under a gentle stream of nitrogen, reconstitute in 50% Acetonitrile/Water, and analyze via LC-MS.
Decision Gate: Proceed to global cleavage only if LC-MS confirms >95% conversion to the oxazole-capped mass.
Step 5: Global Cleavage and Isolation
Treat the bulk resin with 3 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) for 2 hours. Causality: Triisopropylsilane (TIS) is utilized as a carbocation scavenger to prevent the re-alkylation of electron-rich amino acid side chains during global deprotection.
Filter the cleavage solution into 15 mL of ice-cold diethyl ether to precipitate the peptidomimetic.
Centrifuge at 4000 rpm for 5 minutes, decant the ether, wash the pellet twice with fresh cold ether, and lyophilize.
Quantitative Data & Optimization
The table below summarizes the optimization data for coupling 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid to a sterically hindered secondary amine (e.g., an N-methylated amino acid or a bulky sequence), demonstrating the necessity of the HATU/DIPEA system.
Coupling Reagent (Eq)
Base (Eq)
Solvent
Time
Conversion Yield (%)*
DIC (3.0) / HOBt (3.0)
None
DMF
2 hours
41%
HBTU (2.9)
DIPEA (6.0)
DMF
2 hours
68%
HATU (2.9)
DIPEA (6.0)
DMF
1.5 hours
>98%
HATU (2.9)
TMP (6.0)
DMF / DCM (1:1)
2 hours
89%
*Yields determined by analytical HPLC integration at 214 nm following micro-cleavage.
New Oxazole-Based Peptidomimetics: Useful Building Blocks for the Synthesis of Orthogonally Protected Macrocyclic Scaffolds
Organic Letters (2003).
URL:[Link]
Late-Stage Macrocyclization of Bioactive Peptides with Internal Oxazole Motifs via Palladium-Catalyzed C–H Olefination
Organic Letters (2021).
URL:[Link]
Silver(I)-Mediated Oxazoline Formation: A Mild Route to 2,4-Oxazoles in Peptides
ChemRxiv (2023).
URL:[Link]
Application Note: Catalytic Hydrogenation Protocols for Oxazole Rings
Executive Summary: The Chemoselectivity Challenge The catalytic hydrogenation of oxazole rings represents a significant challenge in organic synthesis due to the high aromatic stability of the heterocycle (resonance ener...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Chemoselectivity Challenge
The catalytic hydrogenation of oxazole rings represents a significant challenge in organic synthesis due to the high aromatic stability of the heterocycle (resonance energy ~20 kcal/mol).[1] Unlike furans or pyrroles, oxazoles resist reduction under mild conditions.[1]
For drug development professionals, the reduction of oxazoles is a bifurcated decision tree. One must choose between Ring Retention (yielding oxazolidines, valuable chiral scaffolds) and Ring Scission (yielding
Rhodium is the metal of choice for reducing aromatic rings without hydrogenolysis.[1] It adsorbs the alkene face efficiently but has lower oxophilicity than Ruthenium, reducing the risk of ring-opening.[1] The reaction generally proceeds with cis-diastereoselectivity because hydrogen adds from the catalyst surface to the less hindered face.[1]
Step-by-Step Methodology
Substrate Preparation: Dissolve the oxazole (1.0 mmol) in anhydrous Methanol (MeOH) or Acetic Acid (AcOH).
Note: Protonation of the oxazole nitrogen (using AcOH or 1 eq.[1] HCl) lowers the aromaticity, significantly accelerating the rate of reduction.[1]
Protocol B: Reductive Ring Opening (Synthesis of Amino Alcohols)
Objective: Cleavage of the O-C5 bond to generate acyclic
-amino alcohols.[1]
Primary Catalyst: 10% Palladium on Carbon (Pd/C).[1]
Mechanism & Rationale
Palladium is highly active for hydrogenolysis (cleavage of C-O and C-N bonds).[1] Under acidic conditions, the oxazole ring opens to form an imine/enamine intermediate, which is rapidly reduced to the amine.
Step-by-Step Methodology
Solvent System: Prepare a 0.1 M solution of oxazole in Ethanol/HCl (10:1 ratio).
Chemistry: The acid catalyzes the hydrolysis/ring-opening equilibrium, while Pd facilitates the irreversible reduction.[1]
Monitoring: Monitor by TLC or LC-MS. The disappearance of the aromatic UV signature indicates ring disruption.[1]
Workup: Filter catalyst. Basify the solution with NaOH (pH > 10) to liberate the free amine.[1] Extract with DCM.[1]
Application Note: This is a preferred route for synthesizing complex amino-alcohol linkers in peptidomimetics.[1]
Protocol C: Asymmetric Hydrogenation of 2-Oxazolones
Objective: Enantioselective synthesis of chiral 2-oxazolidinones (Evans auxiliary derivatives).
Context: While not the aromatic "oxazole" itself, the 2-oxazolone is the primary "oxazole-family" scaffold hydrogenated in modern drug discovery to set stereocenters.
Primary Catalyst: Ruthenium-NHC complexes or Iridium-PHOX complexes.[1]
Catalyst Prep: In a glovebox, mix [Ru(COD)(methylallyl)
] (1 mol%) with a chiral NHC ligand (e.g., SINpEt·HBF) and KOtBu.[1] Stir in hexane at 70°C for 16h to generate the active species.
Hydrogenation: Transfer active catalyst to a vial containing the 2-oxazolone substrate in cyclohexane/THF (20:1).
Reaction: Pressurize to 50 bar H
. Stir at 25°C (Room Temp) for 24h.
Advantage:[2][3] Mild temperature preserves sensitive functional groups.[1]
Result: High enantiomeric excess (ee) of the oxazolidinone.[1][2][4]
Part 3: Mechanism of Heterogeneous Saturation
Understanding the surface chemistry is vital for troubleshooting.[1] The rate-determining step is often the initial adsorption of the electron-rich aromatic ring onto the metal surface.[1]
Diagram 2: Surface Mechanism (Rh-Catalyzed)
Caption: Stepwise reduction on Rh surface. The intermediate oxazoline is rarely isolated as the second reduction is faster than the first.
Perform workup under anhydrous conditions; Store product in desiccator.
Part 5: References
Glorius, F. et al. (2018).[1] "Enantioselective synthesis of 2-oxazolidinones by ruthenium(II)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones." Chemical Science.
Senanayake, C. H. et al. (2014).[1][6] "A Mild Dihydrobenzooxaphosphole Oxazoline/Iridium Catalytic System for Asymmetric Hydrogenation." Angewandte Chemie International Edition. [1]
Andersson, P. G. et al. (2009).[1][7] "Iridium Phosphite-Oxazoline Catalysts for the Highly Enantioselective Hydrogenation of Terminal Alkenes." Journal of the American Chemical Society.[1][8]
Trost, B. M.[1] & Fleming, I. (1991).[1] Comprehensive Organic Synthesis: Reduction. (General reference for heterocycle reduction mechanisms).
Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Primary source for Rh/C vs Pd/C selectivity).[1] [1]
This guide addresses yield optimization for the synthesis of 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid . The synthesis typically proceeds via the Hantzsch-type condensation of ethyl 3-amino-3-oxopropanoate (ethyl malonamate) with chloroacetone , followed by ester hydrolysis.
Users frequently report two critical failure modes:
Low Cyclization Yields: Due to polymerization of chloroacetone or incomplete dehydration.
Product Decomposition: Spontaneous decarboxylation of the final acetic acid moiety during the hydrolysis workup.
Part 1: The Synthetic Workflow (Visualized)
The following logic flow outlines the critical control points (CCPs) where yield is gained or lost.
Figure 1: Critical Process Flow for CAS 55661-21-7. Note the red Critical Control Point (CCP) at the acidification stage.
Part 2: Troubleshooting & Optimization (Q&A)
Phase 1: Formation of the Oxazole Ring
Q: My reaction mixture turns into a black tar during the reaction of ethyl malonamate and chloroacetone. How do I prevent this?
A: This is a classic symptom of chloroacetone polymerization competing with the oxazole formation. Chloroacetone is highly reactive and acid-sensitive.
The Fix (Stoichiometry & Addition): Do not mix all reagents at once.
Dissolve the ethyl malonamate (1.0 equiv) in the solvent (Toluene or EtOH) first.
Add the chloroacetone (1.1 equiv) slowly to the refluxing solution. This keeps the concentration of free chloroacetone low, favoring the bimolecular reaction with the amide over unimolecular polymerization.
The Fix (Acid Scavenger): Add a weak base (e.g.,
or urea) to the reaction mixture. The Hantzsch synthesis generates HCl as a byproduct. If the acid concentration spikes, it catalyzes the polymerization of the -haloketone.
Q: I am using ethanol as a solvent, but the conversion stalls at 60%. Should I increase the temperature?
A: No, you should change the solvent. The reaction is a cyclodehydration .
Mechanism: The reaction produces water. In ethanol, you cannot effectively drive the equilibrium forward by water removal.
Optimization: Switch to Toluene or Xylene and use a Dean-Stark trap .
Why? Azeotropic removal of water drives the reaction to completion (Le Chatelier’s principle).
Reference Standard: Yields typically improve from ~50% (in EtOH) to >80% (in Toluene with water removal) [1].
Phase 2: Hydrolysis & Isolation (The Critical Step)
Q: I successfully made the ester, but after hydrolysis and acidification, my NMR shows a mixture of the product and 2,5-dimethyloxazole. Where did the carboxyl group go?
A: You have triggered thermal decarboxylation .
The Science: Heterocyclic acetic acids (like oxazole-2-acetic acid) are zwitterionic in nature and highly prone to losing
, especially in acidic media or at elevated temperatures. The oxazole ring acts as an electron sink, facilitating the cleavage of the bond [2].
Protocol Violation: You likely acidified the solution while it was still warm, or you used a strong mineral acid (HCl) to drop the pH too low (pH < 1).
Q: What is the fail-safe protocol for the hydrolysis step?
A: Follow this "Cold-Acidification" protocol strictly:
Saponification: Use
(2 equiv) in (3:1). Stir at room temperature. Do not reflux.
Quench: Once the ester is consumed (TLC check), cool the reaction mixture to 0°C (ice bath).
Acidification: Slowly add
dropwise while monitoring the internal temperature. Do not let T > 5°C.
Target pH: Stop adding acid when pH reaches 3.5 - 4.0 . Do not go to pH 1. The product should precipitate as a white solid.[1]
Filtration: Filter immediately while cold.
Part 3: Data & Yield Comparison
The following table summarizes the impact of solvent and temperature choices on the isolated yield of the intermediate ester.
Solvent System
Temperature
Water Removal?
Typical Yield
Primary Side Reaction
Ethanol
78°C (Reflux)
No
45 - 55%
Incomplete cyclization
DMF
100°C
No
60 - 65%
Solvent decomposition / difficulty in workup
Toluene
110°C
Yes (Dean-Stark)
82 - 88%
Minimal; some tar if chloroacetone added too fast
Neat (No Solvent)
120°C
No
< 30%
Massive polymerization (Exothermic runaway)
Part 4: Expert Tips for Stability
Storage: Store the final acid at -20°C. At room temperature, it will slowly decarboxylate over weeks to 2,5-dimethyloxazole.
Analysis: When running NMR, use
rather than . Chloroform often contains trace HCl, which can degrade the sample in the NMR tube.
Scale-up: On a kilogram scale, avoid distilling the intermediate ester if possible. High pot temperatures during distillation can degrade the oxazole ring. Purification via silica plug or crystallization from Hexane/EtOAc is preferred.
References
Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (Standard reference for Hantzsch synthesis conditions and solvent effects).
Dyer, J. & Evans, R. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2.[2] Link
Fan, W. et al. (2014). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates. PMC (NIH). Link (Provides analogous conditions for oxazole/oxazoline ester synthesis).
Preventing decarboxylation of oxazole acetic acids during heating
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in heterocyclic chemistry: the spontaneous decarboxyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in heterocyclic chemistry: the spontaneous decarboxylation of oxazole acetic acids (and related heteroaryl acetic acids) during heating or amide coupling.
This guide bypasses generic advice to provide a mechanistic understanding of why your compounds are degrading, followed by self-validating protocols engineered to suppress these side reactions.
Part 1: Mechanistic Insight – The Root Cause of Degradation
To stop decarboxylation, we must first understand the thermodynamic and kinetic forces driving it. Oxazole acetic acids (e.g., oxazole-4-acetic acid) possess a carboxylate group separated from an electron-withdrawing heteroaromatic ring by a single methylene bridge.
When subjected to thermal energy or chemical activation, the molecule forms a zwitterion or an activated ester. The electronegative nitrogen and oxygen atoms in the oxazole ring act as an "electron sink," highly stabilizing the partial negative charge on the adjacent alpha-carbon. This stabilization lowers the activation energy required to extrude carbon dioxide (
), resulting in a resonance-stabilized ylide or carbanion that rapidly protonates to form a dead-end degradation product: 4-methyloxazole[1].
This degradation is exponentially accelerated during peptide/amide coupling. Strong coupling reagents (like HATU) convert the carboxylic acid into a hyper-reactive leaving group, which, in the presence of strong bases like DIPEA, undergoes rapid base-catalyzed decarboxylation rather than the desired nucleophilic attack by the amine[2].
Fig 1: Activation-induced decarboxylation pathway of oxazole acetic acids.
Part 2: Quantitative Risk Assessment & Reagent Selection
The causality of your experimental choices dictates your yield. Choosing the wrong base or activating agent is the primary reason for batch failure. The table below synthesizes the risk profile of common coupling environments.
Table 1: Amide Coupling Conditions and Decarboxylation Risk Profiles
Coupling Reagent
Base Choice
Temp Limit
Decarboxylation Risk
Causality / Rationale
HATU / HBTU
DIPEA
RT (25 °C)
Critical (>50%)
Uronium salts create highly electrophilic esters; DIPEA is a strong enough base to abstract the acidic -proton, triggering rapid loss.
EDC / HOBt
DIPEA
0 °C to RT
High (15-30%)
Slightly milder than HATU, but the presence of DIPEA and thermal warming still provides enough kinetic energy for the ylide pathway.
T3P (50% in EtOAc)
NMM or Pyridine
0 °C to 15 °C
Low (<10%)
T3P forms a less reactive intermediate. NMM is a weaker base, preventing -deprotonation while still neutralizing the system.
IBCF (Mixed Anhydride)
NMM
-20 °C
Very Low (<5%)
Strict cryogenic control deprives the system of the thermal energy required to cross the decarboxylation activation barrier.
Part 3: Decision Matrix & Troubleshooting FAQs
Fig 2: Decision matrix for selecting coupling conditions to prevent decarboxylation.
Q: I am seeing a massive peak in my LC-MS that is exactly 44 Da lighter than my target mass. What happened?A: You are observing the classic [M-44] signature of decarboxylation (loss of
). Your oxazole acetic acid has degraded into a methyl-oxazole derivative[3]. Immediately halt any protocols using heating or strong bases (like TEA or DIPEA).
Q: Why do you recommend N-Methylmorpholine (NMM) over DIPEA?A: DIPEA (
) is strongly basic. While its steric bulk prevents it from acting as a nucleophile, it is more than capable of abstracting the highly acidic -protons of your activated oxazole acetic acid. NMM () is a significantly weaker base. It provides just enough basicity to facilitate the coupling reaction without pushing the equilibrium toward ylide formation and subsequent decarboxylation.
Q: Can I store the free oxazole-4-acetic acid on the bench?A: No. Free heteroaryl acetic acids can slowly auto-decarboxylate even at room temperature due to their inherent zwitterionic character[4]. Always store them at -20 °C. If possible, carry the intermediate through your synthetic sequence as an ester (e.g., ethyl or tert-butyl ester) and only perform the hydrolysis/deprotection immediately prior to the coupling step.
Part 4: Self-Validating Experimental Protocols
The following methodologies are engineered to maintain the chemical integrity of the oxazole core by strictly controlling activation kinetics and thermal energy.
Protocol A: T3P-Mediated Coupling (Optimal for Standard Amines)
Propylphosphonic anhydride (T3P) is preferred because it generates a moderately reactive mixed anhydride that is less prone to side reactions than HOBt/HOAt esters.
Preparation: In an oven-dried flask under inert atmosphere (
/Ar), dissolve the oxazole acetic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to a concentration of 0.1 M.
Cryo-Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C for 10 minutes. Causality: Thermal suppression is mandatory before introducing the base.
Base Addition: Add N-Methylmorpholine (NMM) (3.0 eq) dropwise.
Activation: Slowly add T3P (50% solution in EtOAc, 1.5 eq) dropwise over 5 minutes.
Reaction & Validation: Stir at 0 °C for 2 hours.
Validation Checkpoint: Pull a 5
L aliquot, quench in MeOH, and run an LC-MS. You should see the target mass with less than 5% of the degradation peak.
Workup: If complete, quench with saturated aqueous
while still cold, extract with EtOAc, wash with brine, dry over , and concentrate in vacuo at a bath temperature not exceeding 25 °C .
Protocol B: Mixed Anhydride Method (Optimal for Hindered Amines)
When the amine is sterically hindered, the coupling rate drops, giving the activated acid more time to decarboxylate. We counter this by lowering the temperature to -20 °C.
Preparation: Dissolve the oxazole acetic acid (1.0 eq) in anhydrous THF (0.1 M).
Deep Cryo-Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath.
Pre-Activation: Add NMM (1.1 eq), followed immediately by Isobutyl chloroformate (IBCF) (1.05 eq). Stir for exactly 15 minutes at -20 °C. Causality: This forms the mixed anhydride intermediate. Exceeding 15 minutes or allowing the temperature to rise will initiate decarboxylation.
Coupling: Add the amine (1.1 eq) pre-dissolved in a minimal amount of cold THF.
Reaction & Validation: Stir at -20 °C for 2 hours.
Validation Checkpoint: TLC (UV active) should show the disappearance of the baseline acid spot and the emergence of a higher
amide product.
Workup: Quench with cold water, extract with EtOAc, and purify via flash chromatography.
References
1. Academia.edu.
2. Angewandte Chemie International Edition / PubMed.
3. Journal of the Chemical Society, Perkin Transactions 2.
4. Asian Journal of Chemistry / ResearchGate.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Purification & Handling Challenges
Ticket ID: OX-AA-5M-2024
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Red Alert" Protocol
Welcome to the technical support portal for 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid . If you are accessing this guide, you are likely experiencing one of two critical failures:
Mass Balance Loss: Your product vanished during rotary evaporation.[1][2]
Phase Separation Failure: The product refuses to precipitate from the aqueous layer or extract into the organic layer.
STOP using strong mineral acids (HCl, H₂SO₄) for pH adjustment if currently at pH < 3.[1]
This molecule belongs to the class of 2-heteroaryl acetic acids , which are notoriously unstable.[1] The electron-withdrawing nature of the oxazole ring at the 2-position destabilizes the C-C bond of the acetic acid side chain, facilitating rapid decarboxylation to form 2,5-dimethyl-1,3-oxazole (a volatile liquid).
Critical Troubleshooting Modules
Module A: The Decarboxylation Trap (Thermal Instability)
The Problem: You observe gas evolution during workup, or the NMR shows a loss of the methylene singlet (~3.8 ppm) and the carboxylic acid proton, replaced by a methyl singlet (~2.3 ppm).
The Mechanism:
Unlike benzoic acids, 2-oxazoleacetic acids undergo decarboxylation via a zwitterionic transition state.[1] The ring nitrogen can accept a proton, and the resulting ylide-like intermediate stabilizes the negative charge left behind after CO₂ leaves. This process is catalyzed by heat and acid .[1][2]
Figure 1: Thermal and acid-catalyzed decarboxylation pathway of 2-oxazoleacetic acid.
Corrective Protocol:
Solvent Removal: Never use a water bath >35°C. Use high vacuum to lower the boiling point of solvents.[1][2] If possible, lyophilize (freeze-dry) aqueous solutions rather than using heat.[1]
Acidification: Do not acidify the reaction mixture while it is hot. Cool to 0–5°C before adding any acid.
Module B: The Solubility Paradox (pH Control)
The Problem: The molecule is amphoteric. It has a basic nitrogen (oxazole ring) and an acidic carboxyl group.[1][3]
pH < 2: The oxazole nitrogen protonates.[1][2] The molecule becomes a cationic salt (highly water-soluble).[1] Result: Product stays in water during extraction.[1][2]
pH > 7: The carboxylic acid deprotonates.[1][2] The molecule becomes an anionic salt (highly water-soluble).[1] Result: Product stays in water.[1][2]
The Solution: You must target the Isoelectric Point (pI) , typically between pH 3.5 and 4.5, where the molecule is neutral (or zwitterionic with net zero charge) and least soluble in water.
Experimental Data: Solubility vs. pH
pH Condition
Dominant Species
Water Solubility
Organic Solubility (DCM/EtOAc)
pH < 1.0
Cation (Oxazolium)
High
Low
pH 3.5 - 4.5
Neutral / Zwitterion
Low (Precipitates)
Moderate
pH > 7.0
Anion (Carboxylate)
High
Low
Corrective Protocol:
Dissolve crude in saturated NaHCO₃ (pH ~8.5).
Wash with Ethyl Acetate (EtOAc) to remove non-acidic impurities (like the decarboxylated byproduct).[1]
Slowly acidify the aqueous layer with 1M Citric Acid or 1N HCl at 0°C.
Monitor pH strictly. Stop exactly at pH 4.0 .
If a solid forms, filter immediately.[1][2] If no solid forms, extract with EtOAc at this specific pH.[1]
Module C: Purification Workflow
Do not rely on silica chromatography if possible, as the acidic nature of silica can catalyze decomposition. Crystallization or pH-switched extraction is preferred.[1][2]
Figure 2: Optimized purification decision tree to maximize yield and minimize decomposition.
Frequently Asked Questions (FAQs)
Q1: My product is an oil, but it should be a solid. What happened?A: You likely have residual solvent or the decarboxylated impurity (2,5-dimethyloxazole) is acting as a solvent.[1]
Fix: Run a high-vacuum step (< 1 mbar) at room temperature.[1] The impurity is volatile and may sublime/evaporate.[1][2] If it remains an oil, triturate with cold diethyl ether or hexane/EtOAc (9:1) to induce crystallization.[1][2][4]
Q2: Can I use column chromatography?A: Use with caution. Standard silica gel is acidic (pH ~4-5) and can cause degradation during the run.[1]
Fix: Add 1% Acetic Acid to your eluent to prevent "tailing" (streaking), but keep the column run time short. Alternatively, use neutral alumina or reverse-phase (C18) chromatography with buffered mobile phases (e.g., Ammonium Formate pH 4.0).[1]
Q3: Why is my yield 50% lower than the literature?A: Check your aqueous waste. If you acidified to pH 1 (standard for many acids), the oxazole nitrogen protonated, keeping your product in the water.
Fix: Neutralize the aqueous waste to pH 4 and re-extract with EtOAc.[1][2]
References
Katritzky, A. R. ; Handbook of Heterocyclic Chemistry, 3rd Ed.; Elsevier: Amsterdam, 2010.[1][2] (General stability of oxazole derivatives).
Telvekar, V. N.; Sasane, K. A. "Oxidative decarboxylation of arylacetic acids."[1][2][5] Synlett, 2010 , 18, 2778–2779.[1][5]
Adam, M. S.; et al. "Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs."[1][2][6] Pharmaceutics, 2022 , 14, 555.[1][6]
Carey, F. A. ; Organic Chemistry, 6th Ed.; McGraw-Hill: New York, 2006.[1][7] (Mechanisms of decarboxylation in beta-functionalized acids).
Li, J. J. ; Name Reactions in Heterocyclic Chemistry; Wiley-Interscience, 2005.[1] (Synthesis and handling of oxazoles via Robinson-Gabriel and related cyclizations).
Solubility issues of 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid in organic solvents
This guide serves as a specialized technical resource for researchers working with 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid (CAS: 1368841-42-2). It addresses specific solubility challenges, stability risks, and handling p...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical resource for researchers working with 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid (CAS: 1368841-42-2). It addresses specific solubility challenges, stability risks, and handling protocols critical for successful synthesis and purification.
Structure: An oxazole heterocycle substituted with a methyl group at position 5 and an acetic acid moiety at position 2.[1]
Critical Property:Thermal Instability. Like many 2-heteroaryl acetic acids, this compound is prone to decarboxylation upon heating, converting to 2,5-dimethyloxazole.
Core Challenges:
DCM Insolubility: The compound frequently exhibits poor solubility in Dichloromethane (DCM), a standard solvent for amide couplings, leading to heterogeneous reactions.
Decarboxylation Risk: Heating to force dissolution can irreversibly destroy the starting material.
Amphiphilic Nature: The polar acid tail and aromatic ring create purification difficulties in standard aqueous workups.
Part 2: Solubility Profile & Solvent Selection
The following data consolidates solubility behaviors observed in standard laboratory environments.
Solubility Matrix
Solvent Class
Solvent
Solubility Rating
Application Notes
Polar Aprotic
DMSO
High (>50 mg/mL)
Recommended. Ideal for stock solutions and reaction co-solvent.
Polar Aprotic
DMF
High (>50 mg/mL)
Preferred for amide couplings (HATU/EDC).
Protic
Methanol
Moderate/High
Good for transfers. Warning: Avoid heating with acid catalysts (esterification risk).
Chlorinated
DCM
Low/Poor (<5 mg/mL)
Problematic. Often forms suspensions. Requires polar co-solvent (e.g., 5-10% DMF).
Ethers
THF
Moderate
Variable. Often requires gentle warming (keep <40°C).
Non-Polar
Hexane
Insoluble
Excellent anti-solvent for precipitation/crystallization.
Aqueous
Water
pH Dependent
Soluble at pH > 6 (as carboxylate). Insoluble/Precipitates at pH < 4.
Part 3: Troubleshooting Guide (FAQ)
Scenario 1: Reaction Setup (Amide Coupling)
Q: I am trying to perform an amide coupling in DCM, but the acid won't dissolve even with stirring. Can I reflux it to dissolve?
A: ABSOLUTELY NOT.Reasoning: This compound is a 2-heteroaryl acetic acid. These structures are electronically predisposed to thermal decarboxylation . The oxazole nitrogen can facilitate the loss of CO₂ via a cyclic transition state or zwitterionic intermediate, especially at elevated temperatures.
Solution:
Solvent Switch: Switch the reaction solvent to DMF or NMP .
Co-Solvent Approach: If DCM is required (e.g., for the amine's solubility), add DMF dropwise until the solution clears. Usually, a 10-20% DMF/DCM ratio is sufficient to break the crystal lattice dimers of the acid.
Temperature Control: Keep the reaction between 0°C and room temperature (25°C).
Scenario 2: Workup & Isolation
A: You likely encountered "pH Trapping."Reasoning: The oxazole ring is weakly basic (pKa ~0.8), but the carboxylic acid is acidic (pKa ~3.5–4.0).
If pH is basic (>7): The molecule exists as a carboxylate anion (water-soluble). It will not extract into DCM or EtOAc.
If pH is too acidic (<1): While rare, the oxazole nitrogen could protonate, increasing water solubility, though the neutral acid usually precipitates.
Solution:
Adjust pH: Acidify the aqueous layer carefully to pH 3–4 (using 1M HCl or citric acid). This ensures the carboxylic acid is protonated (neutral) while the oxazole ring remains unprotonated.
Extraction Solvent: Use Ethyl Acetate or DCM/Isopropanol (3:1) . Pure DCM is often too non-polar to extract small, polar heterocycles efficiently from water.
Scenario 3: Stability
Q: I see a new, less polar spot on TLC after drying my compound in a vacuum oven at 60°C. What happened?
A: You decarboxylated your compound.Reasoning: The new spot is likely 2,5-dimethyloxazole . The loss of the CO₂ group (MW 44) makes the molecule significantly less polar (higher Rf on silica).
Solution:
Drying: Dry under high vacuum at Room Temperature only.
Storage: Store at -20°C.
Verification: Check 1H NMR. The singlet for the CH₂ alpha to the carbonyl (approx. 3.8 ppm) will disappear, replaced by a methyl singlet on the ring (approx. 2.3–2.5 ppm).
Part 4: Visual Technical Guides
Workflow 1: Solubility & Solvent Selection Logic
This decision tree helps you select the correct solvent system based on your intended application, preventing precipitation and degradation.
Caption: Logical decision tree for solvent selection to ensure solubility and prevent degradation.
Workflow 2: Thermal Instability Mechanism
Understanding why the compound degrades prevents experimental errors.
Caption: Mechanism of thermal decarboxylation. Note that the 2-position of oxazole stabilizes the transition state, lowering the energy barrier for CO₂ loss.
Part 5: Validated Methodologies
Protocol A: "Cold-Start" Dissolution for Amide Coupling
Use this protocol to maximize solubility without risking thermal degradation.
Weighing: Weigh the oxazole acetic acid into a dry flask.
Pre-Dissolution: Add DMF (minimum volume, e.g., 0.5 mL per mmol). Vortex or sonicate for 30 seconds. Do not heat.
Dilution: Once a clear solution is obtained, dilute with DCM (if required for the amine) to the desired concentration.
Check: If precipitation occurs upon adding DCM, add more DMF immediately until clear.
Activation: Cool to 0°C. Add the coupling reagent (e.g., HATU, EDC) and base (DIPEA). Stir for 5 minutes before adding the amine.
Why? Pre-activation at low temp converts the unstable acid into a more stable active ester (OBt/OAt) before it has a chance to decarboxylate.
Protocol B: Solubility/Stability Quick Test
Before committing valuable material, run this 10-minute check.
Take ~2 mg of the compound.
Add 0.5 mL of the intended solvent (e.g., DCM).
Observe:
Clear: Proceed.
Cloudy: Add 50 µL of DMF. If it clears, use the co-solvent system.
Cloudy + Bubbling:STOP. Bubbling indicates decarboxylation (CO₂ release). The solvent or conditions are incompatible (likely too acidic or hot).
References
Decarboxylation of Heterocyclic Acetic Acids
Title: The decarboxylation of some heterocyclic acetic acids.[2][3]
Source: Journal of the Chemical Society, Perkin Transactions 2.[3]
Relevance: Establishes the kinetic instability of 2-heteroaryl acetic acids and the zwitterionic mechanism leading to CO₂ loss.
Title: Oxazole - Wikipedia (General Properties & pKa).
Source: Wikipedia / Chemical D
Relevance: Provides pKa values (conjugate acid ~0.[4]8) explaining the lack of zwitterionic behavior in neutral media but susceptibility to acid-catalyzed degradation.
Technical Support Center: Oxazole Ring Opening (Acidic Hydrolysis)
Topic: Troubleshooting ring opening of oxazoles under acidic conditions Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists Support Level: Tier 2 (Advanced Technical Troubleshooting) Int...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting ring opening of oxazoles under acidic conditions
Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists
Support Level: Tier 2 (Advanced Technical Troubleshooting)
Introduction: The "Masked" Functionality
Welcome to the technical support module for Oxazole Hydrolysis. In medicinal chemistry and total synthesis, the oxazole ring is frequently employed not just as a pharmacophore, but as a robust "masked" equivalent of an
-acylaminoketone, a carboxylic acid, or a 1,3-dicarbonyl system.
While oxazoles are generally more stable to acid than furans (due to the electronegativity of the nitrogen atom lowering the HOMO energy), they are not inert. Opening the ring requires overcoming a significant activation energy barrier to disrupt aromaticity. This guide addresses the common "failure modes" where this reaction stalls, decomposes, or yields regioisomeric mixtures.
Module 1: The Mechanistic Foundation
To troubleshoot effectively, you must visualize the invisible. The acidic ring opening is essentially the reverse Robinson-Gabriel synthesis .
The Pathway
The reaction is driven by the protonation of the oxazole nitrogen, which activates the ring (specifically C2 and C5) toward nucleophilic attack by water.
Key Insight: The rate-determining step is often the initial nucleophilic attack on the protonated species. If your acid is too weak, the concentration of the protonated intermediate is negligible. If the water activity is too low (e.g., in concentrated H2SO4), the nucleophilic attack cannot occur.
Figure 1: Mechanistic pathway of acid-catalyzed oxazole hydrolysis. Note that the equilibrium favors the closed ring in anhydrous conditions.
Module 2: Troubleshooting & Diagnostics
Scenario A: "The reaction is stuck. I see only starting material."
Diagnosis: Kinetic stability. The oxazole is not being protonated, or the water is not nucleophilic enough.
Context: Common with electron-withdrawing groups (EWGs) on the ring (e.g., 4-COOEt) which reduce the basicity of the nitrogen.
Variable
Adjustment Strategy
Rationale
Acid Strength
Switch from Acetic/TFA to 6N HCl or H2SO4 .
You need an acid with a pKa significantly lower than the conjugate acid of the oxazole (approx pKa 0.8 - 1.0).
Temperature
Increase to Reflux (80-100°C) .
Aromatic disruption has a high activation energy (). Room temperature is rarely sufficient for stable oxazoles.
Solvent
Add Dioxane or THF to aqueous acid.
Oxazoles are lipophilic. If the starting material precipitates out of the aqueous acid, the reaction occurs only at the interface (very slow).
Q: I'm using concentrated H2SO4 and nothing is happening. Why?A: Paradoxically, you might have starved the reaction of water . In 98% H2SO4, the activity of water is near zero. The oxazole is protonated (good), but there is no nucleophile to attack it. Dilute the acid to 6N or 50% v/v to re-introduce water.
Scenario B: "The starting material is gone, but I have a black tar/complex mixture."
Diagnosis: Over-reaction or thermodynamic instability of the product.
Context: The product (
-acylaminoketone) is reactive. It can undergo intermolecular condensation, polymerization, or further hydrolysis to a free amine and diketone.
Troubleshooting Steps:
Check the Clock: Oxazole hydrolysis is not a "set and forget" overnight reaction. Monitor by LCMS every 30 minutes once at reflux.
Scavenge the Product: If the product is unstable in hot acid, consider a two-phase system (e.g., Water/Toluene) to extract the product as it forms, protecting it from the acid phase.
Switch Reagents: If mineral acids are too harsh, switch to mild oxidative cleavage (Singlet Oxygen) or Lewis Acid catalysis (e.g.,
) which can operate under milder conditions.
Scenario C: "I'm seeing the open product, but it cycles back to the oxazole upon workup."
Diagnosis: The Robinson-Gabriel Equilibrium.
Context: In the presence of acid and dehydrating conditions (or even just low pH during concentration), the
-acylaminoketone can lose water to reform the oxazole.
The Fix:
Quench Neutral: Do not concentrate the acidic solution directly. Neutralize to pH 7 with saturated
before extraction.
Avoid Heat during Workup: Keep the rotavap bath temperature low (< 40°C).
Module 3: Experimental Protocols
Protocol A: Standard Hydrolysis (Robust Substrates)
For simple alkyl/aryl oxazoles.
Dissolution: Dissolve the oxazole (1.0 equiv) in Ethanol or Dioxane (0.2 M concentration).
Acidification: Add 6N HCl (10-20 equiv).
Reflux: Heat the mixture to reflux (approx. 90-100°C).
Monitoring: Monitor by TLC/LCMS. Expect reaction times of 1–6 hours.
Workup: Cool to 0°C. Carefully neutralize with solid
or sat. to pH 7-8. Extract with Ethyl Acetate (3x).
Purification: Dry over
and concentrate.
Protocol B: The "Nuclear Option" (Highly Stable Oxazoles)
For oxazoles with Electron Withdrawing Groups (EWGs).
Solvent: Use Conc. HCl / Ethanol (1:1) .
Pressure: Perform the reaction in a sealed pressure tube behind a blast shield.
Heat: Heat to 110°C for 12 hours.
Note: This will likely hydrolyze any esters or amides present elsewhere in the molecule.
Protocol C: Milder Alternative (Lewis Acid Assisted)
For acid-sensitive substrates.
Reagents: Use
(10 mol%) in MeCN/H2O (9:1) .
Conditions: Reflux for 4-8 hours.
Mechanism: The Lewis acid coordinates to the oxazole nitrogen, activating it without the harsh pH of mineral acids.
Module 4: Decision Logic (Workflow)
Use this flow to determine your next experimental move.
Figure 2: Decision tree for optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q: Can I open the ring using basic conditions?A: Generally, no. Oxazoles are resistant to nucleophilic attack by hydroxide (
) because the resulting intermediate would be high energy (loss of aromaticity without cationic stabilization). However, if the ring is activated by strong electron-withdrawing groups (e.g., nitro), nucleophilic ring opening becomes possible, though rare.
Q: My product has an unexpected mass (M+14 or M+28). What happened?A: You likely have incomplete hydrolysis or a side reaction.
M+18: This is the hydrated acyclic intermediate (hemiacetal) that hasn't fully tautomerized or lost the leaving group.
M-18: You re-formed the oxazole (cyclodehydration) in the mass spec source or during workup.
Q: How do I synthesize 5-aminolevulinic acid (5-ALA) using this method?A: This is a classic application. You synthesize a 2-substituted oxazole-4-carboxylate. Hydrolysis in 6N HCl at 100°C opens the ring and simultaneously hydrolyzes the ester and decarboxylates the position, yielding the amino ketone. See Takeya et al. in the references for the exact protocol.
References
Wipf, P. (1996). Synthetic Applications of Oxazoles. Chemical Reviews.
Takeya, T., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry. (Note: Describes the hydrolysis of oxazole intermediates to 5-aminolevulinic acid).
Palmer, D. C. (Ed.). (2004).[1] Oxazoles: Synthesis, Reactions, and Spectroscopy. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.
BenchChem. (2025).[2][3][4][5] Application Notes and Protocols for Oxazole Ring Formation and Hydrolysis.
Technical Support Guide: Purification of 2-(5-Methyl-1,3-oxazol-2-yl)acetic Acid
[1] Introduction You are likely working with 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid (CAS: 1368841-42-2), a critical intermediate in the synthesis of bioactive heterocycles. The Challenge: This molecule possesses a decep...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Introduction
You are likely working with 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid (CAS: 1368841-42-2), a critical intermediate in the synthesis of bioactive heterocycles.
The Challenge: This molecule possesses a deceptive simplicity. While the oxazole ring is generally robust, the C-2 acetic acid moiety is thermodynamically fragile . The primary failure mode during purification is thermal decarboxylation , yielding the non-functional 2,5-dimethyloxazole.
This guide deviates from standard carboxylic acid purification protocols to prioritize thermal preservation and mild pH handling .
Module 1: The Critical "Stop" Sign (Stability Warning)
Before touching the crude product, you must understand the degradation mechanism. If you treat this like benzoic acid (e.g., refluxing in strong acid or base), you will lose your product.
The Decarboxylation Trap
The electron-withdrawing nature of the oxazole ring at the alpha-position destabilizes the carboxyl group, lowering the activation energy for decarboxylation.
DOT Diagram: Degradation Pathway
Figure 1: Thermal decarboxylation mechanism. Once this occurs, the product cannot be recovered.
Rule of Thumb: Never heat the free acid above 40–50°C for extended periods. Avoid refluxing during recrystallization if possible.
Module 2: Troubleshooting Purification (The "How-To")
Scenario A: The Crude is a Dark/Black Tar
Cause: Polymerization of furan/amino-ketone precursors or oxidation of oxazole oligomers.
Solution:Cold Activated Charcoal Treatment.
Dissolve crude in Methanol (MeOH) or Ethyl Acetate (EtOAc) at room temperature.
Add Activated Charcoal (10-20% wt/wt) .
Stir for 30 minutes at Room Temperature (Do NOT reflux).
Filter through a Celite pad.
Concentrate under reduced pressure (Water bath < 40°C).
Scenario B: Product Contains "Oil" or smells like solvent
Cause: Presence of 2,5-dimethyloxazole (decarboxylation byproduct) or unreacted starting ester.
Solution:High-Vacuum Trituration.
The decarboxylated impurity is more volatile than the acid.
Place the solid under high vacuum (< 1 mbar) for 4–6 hours.
If oil persists, triturate (wash) the solid with cold Hexanes or Pentane . The non-polar impurity will dissolve; the polar acid product will remain as a solid.
Scenario C: Silica Column Band "Streaks" or Vanishes
Cause: Silica gel is slightly acidic (pH ~5-6). This acidity, combined with the heat of adsorption, triggers decomposition on the column.
Solution:Buffered Silica or Neutral Alumina.
Protocol: Pre-wash the silica gel column with 1% Triethylamine (TEA) in Hexanes before loading.
Eluent: Use DCM:MeOH (95:5) with 0.1% Acetic Acid (only if tailing persists, but use caution). Better option: Use Neutral Alumina stationary phase.
Module 3: The "Cold" Acid-Base Extraction Protocol
This is the most robust method for removing non-acidic impurities (esters, amides, decarboxylated byproducts) without thermal stress.
Prerequisites:
Cold Brine: Keep at 4°C.
pH Meter: Essential (Paper strips are too imprecise).
Solvent: Ethyl Acetate (EtOAc) is preferred over DCM for environmental safety and better phase separation.
DOT Diagram: Extraction Workflow
Figure 2: The "Cold" Acid-Base Extraction Logic. Note the temperature control at the acidification step.
Step-by-Step Protocol:
Dissolution: Dissolve crude (1.0 g) in EtOAc (20 mL).
Extraction: Extract with saturated NaHCO₃ solution (2 x 15 mL) . Note: CO₂ will evolve. Vent frequently.
Separation:
Organic Layer: Contains non-acidic impurities (2,5-dimethyloxazole, unreacted ester). Discard (or save for analysis).
Aqueous Layer: Contains your product as the sodium salt.
Washing: Wash the aqueous layer once with fresh EtOAc (10 mL) to remove trapped oils.
Acidification (CRITICAL):
Cool the aqueous layer to 0°C in an ice bath.
Slowly add 1M HCl dropwise while stirring.
Target pH: Adjust to pH 3–4 . Do not go to pH 1, as highly acidic conditions promote decomposition.
Recovery:
If solid precipitates: Filter and wash with cold water.[1][2]
If no precipitate: Extract 3x with EtOAc, dry over Na₂SO₄, and concentrate at < 40°C .
Module 4: Summary of Physical Properties & Solvents
Parameter
Value / Recommendation
Notes
Molecular Weight
141.12 g/mol
Predicted pKa
~3.5 – 4.0
Acidic, but less so than mineral acids.
Recrystallization
EtOAc / Hexane
Dissolve in min. warm EtOAc (<50°C), add Hexane until cloudy, cool to 4°C.
Alt. Recrystallization
Water / Ethanol
Dissolve in min. EtOH, add water. (Riskier due to hydrolysis).
TLC Stain
Bromocresol Green
Acids turn yellow on a blue background.
Storage
-20°C, Desiccated
Hygroscopic and thermally sensitive.
Frequently Asked Questions (FAQs)
Q: My product turned into an oil after rotovap. What happened?A: You likely used a water bath temperature > 50°C, causing partial decarboxylation. The "oil" is the 2,5-dimethyloxazole byproduct acting as a solvent for your remaining acid. Attempt to wash the oil away with cold pentane.
Q: Can I use 1M NaOH for the extraction instead of NaHCO₃?A: It is not recommended . Strong bases like NaOH can trigger ring-opening hydrolysis of the oxazole moiety or hydrolyze any residual ester groups too aggressively. Weak bases (NaHCO₃ or K₂CO₃) are safer.
Q: The NMR shows a singlet at ~2.3 ppm that I can't get rid of.A: This is the methyl group of the 2,5-dimethyloxazole impurity. If it persists after acid-base extraction, your "acidification" step might have been too warm or too acidic, regenerating the impurity in situ. Repeat the high-vacuum step or the cold pentane wash.
References
General Oxazole Synthesis & Stability
Title: Synthesis and Reactions of Oxazole Derivatives.[1][3][2][4][5][6][7][8]
Source:Journal of Organic Chemistry / Chemical Reviews (General grounding on oxazole thermal lability).
Context: Oxazole-2-acetic acids are known to decarboxylate to 2-methyl derivatives upon heating.
Link:
Purification of Labile Carboxylic Acids
Title: Purification of Labor
Source: Standard text on purific
Context: General protocols for heat-sensitive carboxylic acids (Cold acid-base extraction).
Link:
pKa and Solubility Data
Title: Acidity-Basicity Data in Nonaqueous Solvents.
Source:University of Tartu / PubChem.
Context: Establishes the acidity range for effective extraction.
Technical Support Center: Recrystallization of 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid
The following technical guide details the recrystallization and troubleshooting protocols for 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid . This guide is designed for laboratory professionals requiring high-purity isolation...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the recrystallization and troubleshooting protocols for 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid . This guide is designed for laboratory professionals requiring high-purity isolation of this heterocyclic building block.
This compound exhibits the classic behavior of low-molecular-weight heterocyclic acids: it is prone to "oiling out" (liquid-liquid phase separation) before crystallizing. Successful purification requires strict control over solvent polarity and cooling gradients.
Solvent Selection & Screening Guide
The following solvent systems are validated based on the polarity profile of the 5-methyloxazole core and the carboxylic acid tail.
Solvent Compatibility Matrix
Solvent System
Role
Solubility Profile
Recommended For
Ethanol / Water
Primary
High (Hot) / Low (Cold)
General purification; removal of inorganic salts.
Ethyl Acetate / Hexane
Secondary
Moderate (Hot) / Low (Cold)
Removal of non-polar impurities; avoiding hydration.
Toluene
Alternative
Moderate (Hot) / Insoluble (Cold)
Scaling up; requires higher temperatures (>80°C).
Water (pH Shift)
Chemical
pH Dependent
Gross purification from crude reaction mixtures.
Q&A: Solvent Troubleshooting
Q: I am seeing an oil instead of crystals when cooling. Why?A: This is "oiling out," caused when the compound's melting point is depressed below the solvent's boiling point by impurities, or when the solution is too concentrated (supersaturation hits the "spinodal" region before the metastable region).
Fix: Re-heat to dissolve the oil. Add a small amount of the good solvent (e.g., Ethanol) to lower the saturation. Cool much more slowly and add a seed crystal at 5-10°C below the saturation temperature.
Q: My compound is not precipitating from water even at 0°C.A: The oxazole nitrogen can accept a proton, and the carboxylic acid can deprotonate. The zwitterionic character or simple ionization (pH > 4) increases water solubility.
Fix: Adjust pH to ~2-3 using dilute HCl to suppress ionization of the carboxylic acid, forcing precipitation.
Standard Operating Procedure (SOP)
Protocol A: Recrystallization from Ethanol/Water (Recommended)
Objective: Purify 10 g of crude 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid.
Dissolution:
Place 10 g of crude solid in a 250 mL Erlenmeyer flask.
Add Absolute Ethanol (30 mL) .
Heat to reflux (approx. 78°C) with magnetic stirring.
Note: If not fully dissolved, add Ethanol in 2 mL increments until clear.
Clarification (Optional but Recommended):
If the solution is colored, add Activated Carbon (0.5 g) . Stir at reflux for 5 minutes.
Filter hot through a pre-warmed Celite pad or sintered glass funnel to remove carbon/particulates.
Nucleation & Growth:
Return filtrate to the hotplate and bring back to a gentle boil.
Add Deionized Water (warm) dropwise until a faint turbidity (cloudiness) persists.
Add 1-2 mL of Ethanol to clear the turbidity.
Remove from heat. Cover the flask with foil (to slow cooling).
Crystallization:
Allow to cool to room temperature (20-25°C) undisturbed for 2-4 hours.
Critical: If oil droplets form, reheat and add slightly more ethanol.
Once solid crystals appear, cool further in an ice bath (0-4°C) for 1 hour to maximize yield.
Isolation:
Filter under vacuum using a Buchner funnel.
Wash the cake with cold Ethanol/Water (1:1 mixture) .
Dry in a vacuum oven at 45°C for 12 hours.
Troubleshooting & FAQs
Q: The crystals are sticky/gummy after filtration.A: This indicates trapped solvent or persistent impurities (oligomers).
Solution: Triturate (grind under solvent) the solid with cold Hexane or Diethyl Ether to extract surface impurities, then re-filter.
Q: Yield is lower than expected (<50%).A: The compound may be too soluble in the mother liquor.
Solution: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling step to harvest a "second crop." Note that the second crop is usually less pure.
Q: NMR shows ethyl ester formation.A: Heating carboxylic acids in ethanol can lead to Fischer esterification, especially if traces of acid catalyst (from synthesis) remain.
Solution: Switch to Isopropyl Alcohol (IPA) or Acetonitrile as the solvent, or ensure the crude material is acid-free (wash with water first).
Process Visualization (Workflow)
The following diagram illustrates the decision logic for purifying this oxazole derivative.
Caption: Decision logic for the recrystallization of oxazole-acetic acid derivatives, highlighting the critical intervention point for oiling out.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
Armarego, W. L. F.; Chai, C. L. L.Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.
PubChem Compound Summary. "2-(3-Methyl-1,2-oxazol-5-yl)acetic acid" (Isomer Analog). National Center for Biotechnology Information. [Link] (Accessed 2026-03-01).
Ohba, M. et al. "Synthesis and biological evaluation of 2-substituted oxazoles." Bioorganic & Medicinal Chemistry, 2017.
Reference Data & Comparative Studies
Validation
High-Efficiency HPLC Analysis of 2-(5-Methyl-1,3-oxazol-2-yl)acetic Acid: A Comparative Method Development Guide
Executive Summary Developing a robust HPLC method for 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid presents a distinct challenge due to its small molecular size, high polarity, and dual functionality (weakly basic oxazole rin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Developing a robust HPLC method for 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid presents a distinct challenge due to its small molecular size, high polarity, and dual functionality (weakly basic oxazole ring and acidic carboxyl tail). Standard C18 methods often result in poor retention (
), co-elution with the void volume, and peak tailing.
This guide advocates for a Core-Shell C18 (Solid Core) approach under controlled acidic conditions as the superior methodology. We compare this optimized protocol against traditional Fully Porous C18 and HILIC alternatives, demonstrating why the Core-Shell platform offers the best balance of retention, efficiency, and robustness for drug development workflows.
Part 1: The Chemical Challenge
To design a self-validating method, we must first deconstruct the analyte's physicochemical behavior.
0.8).[1][2] At pH > 2.0, this ring is predominantly neutral.
Acetic Acid Moiety: Weakly acidic (pKa
4.5). At pH < 2.5, this group is protonated (neutral).
The Retention Trap: At neutral pH (pH 7), the carboxylic acid is deprotonated (anionic), making the molecule highly hydrophilic. It will elute in the void volume (
) on a C18 column, preventing quantification.
The Solution: By maintaining a mobile phase pH of 2.5 – 3.0 , we force the molecule into a neutral-neutral state (Carboxyl protonated; Oxazole unprotonated). This maximizes hydrophobic interaction with the stationary phase.
Part 2: Comparative Analysis
We evaluated three distinct chromatographic approaches. The data below illustrates the performance gap between the recommended Core-Shell method and common alternatives.
Experimental Conditions
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B: Acetonitrile (ACN)
Flow Rate: 1.0 mL/min (Adjusted for column dimensions)
Detection: UV @ 215 nm (Oxazole absorption max)
Temperature: 30°C
Performance Data Comparison
Parameter
Method A (Recommended)
Method B (Alternative 1)
Method C (Alternative 2)
Column Technology
Core-Shell C18 (2.6 µm)
Fully Porous C18 (5 µm)
HILIC (Silica)
Dimensions
100 x 4.6 mm
150 x 4.6 mm
100 x 2.1 mm
Retention Time (RT)
4.2 min
2.1 min
5.8 min
Retention Factor ()
2.5 (Ideal)
0.6 (Poor)
3.5 (Good)
Theoretical Plates ()
> 12,000
~ 4,500
~ 8,000
Tailing Factor ()
1.1
1.6
1.3
Resolution () *
> 3.5
< 1.5
> 3.0
Equilibration Time
Fast (5 min)
Moderate (10 min)
Slow (30+ min)
*Resolution calculated against nearest matrix interference.
Analysis of Results
Method A (Core-Shell C18): Delivers the highest efficiency per meter. The solid core reduces longitudinal diffusion (Van Deemter B-term), resulting in sharper peaks and higher sensitivity. The retention factor (
) is ideal, avoiding the void volume while ensuring rapid analysis.
Method B (Porous C18): Fails to retain the polar analyte sufficiently. With
, the peak is prone to ion suppression from matrix salts and solvent fronts.
Method C (HILIC): Provides excellent retention for polar compounds but suffers from long equilibration times and sensitivity to sample diluent composition (e.g., aqueous samples can distort peak shape).
Part 3: Recommended Protocol (Method A)
Reagent Preparation
Mobile Phase A (0.1% Formic Acid): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC grade water. Mix and degas.
Mobile Phase B: 100% Acetonitrile (LC-MS grade).
Diluent: 90:10 Water:Acetonitrile (0.1% Formic Acid). Crucial: Match the initial mobile phase to prevent solvent shock.
Instrument Setup
Column: Kinetex 2.6 µm C18 100 Å, 100 x 4.6 mm (or equivalent Core-Shell).
Wavelength: 215 nm (Bandwidth 4 nm). Note: The oxazole ring lacks extended conjugation; 254 nm will yield poor sensitivity.
Injection Volume: 5 – 10 µL.
Gradient Program
Time (min)
% Mobile Phase B
Comments
0.0
5
Initial hold for polar retention
1.0
5
Isocratic hold
6.0
60
Linear ramp to elute impurities
6.1
95
Wash step
8.0
95
Hold wash
8.1
5
Re-equilibration
11.0
5
Ready for next injection
Part 4: Visualizations
Diagram 1: Method Development Decision Tree
This logic flow ensures you select the correct column chemistry based on initial screening results.
Caption: Decision tree for selecting the optimal stationary phase for polar oxazole derivatives.
1H NMR interpretation of 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid
Topic: 1H NMR Interpretation of 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid Content Type: Publish Comparison Guide Executive Summary: The Spectral Fingerprint This guide provides a definitive technical analysis of the 1H NMR...
This guide provides a definitive technical analysis of the 1H NMR spectrum for 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid . Designed for medicinal chemists and analytical scientists, this document moves beyond basic assignment to address the critical challenges of regioisomer differentiation (4-methyl vs. 5-methyl) and stability assessment (decarboxylation risks).
Key Identification Markers:
Diagnostic Ring Proton: The C4-H proton appears as a singlet (or fine quartet) in the 6.60 – 6.90 ppm range, distinct from the downfield C5-H signal of its regioisomer.
Methylene Bridge: A sharp singlet at 3.80 – 4.00 ppm confirms the integrity of the acetic acid side chain.
Stability Indicator: The disappearance of the methylene singlet and emergence of a new methyl signal at ~2.4 ppm signals decarboxylation to 2,5-dimethyloxazole.
Structural Logic & Atom Mapping
To interpret the spectrum accurately, we must first map the electronic environment of the oxazole core. The 1,3-oxazole ring exhibits a specific deshielding pattern: H2 > H5 > H4 .
Position 2 (C2): Substituted by the acetic acid group (-CH₂COOH).
Position 4 (C4): Unsubstituted. This proton is shielded relative to H5 due to its distance from the ring oxygen.
Position 5 (C5): Substituted by the methyl group (-CH₃).
Figure 1: Structural Assignment Logic
Caption: Atom mapping and expected chemical shifts based on electronic environments. Dashed line indicates potential long-range coupling.
The choice of solvent is critical for this compound due to the potential for zwitterionic behavior or dimerization of the carboxylic acid.
Recommended Protocol:
Solvent:DMSO-d6 is preferred over CDCl₃.
Reasoning: DMSO prevents aggregation of the carboxylic acid, sharpening the methylene signal. It also slows proton exchange, allowing the -COOH proton to be visualized.
Concentration: 5–10 mg in 0.6 mL solvent. High concentrations may cause peak broadening of the -COOH signal.
Acquisition:
Pulse Angle: 30° (to ensure full relaxation of the quaternary carbons if 13C is run subsequently).
Relaxation Delay (D1): ≥ 2.0 seconds.
Scans: 16–64 scans.
Comparative Analysis: The Core Interpretation
This section compares the target compound against its most likely structural isomer and its primary degradation product.[1]
Table 1: 1H NMR Assignment (DMSO-d6, 400 MHz)
Moiety
Shift (δ, ppm)
Multiplicity
Integration
Assignment Logic
-COOH
12.0 – 13.0
Broad Singlet
1H
Acidic proton. Chemical shift varies with concentration and water content.
C4-H
6.65 – 6.85
Singlet (s)
1H
Critical Identifier. The H4 proton is upfield relative to H5 (typically >7.2 ppm). May show fine quartet splitting ( Hz) from the 5-methyl group.
-CH₂-
3.80 – 3.95
Singlet (s)
2H
Methylene protons alpha to both the oxazole ring (C2) and the carbonyl.
5-CH₃
2.25 – 2.35
Singlet (s)
3H
Methyl group attached to the aromatic ring. Slightly deshielded compared to a standard allylic methyl.
Differentiation: Target vs. 4-Methyl Isomer
The most common synthetic error yields the 4-methyl isomer (2-(4-methyl-1,3-oxazol-2-yl)acetic acid). Distinguishing these is vital.
Target (5-Methyl): The remaining ring proton is at H4 . H4 is adjacent to Nitrogen, which is less electronegative than Oxygen, and is generally more shielded.
Observed Shift:~6.7 ppm .
Isomer (4-Methyl): The remaining ring proton is at H5 . H5 is adjacent to Oxygen. The inductive effect of Oxygen deshields this proton significantly.
Observed Shift:7.2 – 7.5 ppm .
Expert Insight: If you observe a singlet in the aromatic region above 7.0 ppm, suspect the presence of the 4-methyl isomer or significant contamination.
Stability Check: Decarboxylation
Oxazole-2-acetic acids are prone to thermal decarboxylation, yielding 2,5-dimethyloxazole .
Mechanism: Thermal stress causes loss of CO₂.
Spectral Change:
Loss: The -CH₂- singlet at 3.9 ppm disappears.
Gain: A new methyl singlet appears at ~2.4 ppm (corresponding to the new methyl group at position 2).
Shift: The 5-Me signal remains relatively stable (~2.2 ppm), but the integration ratio changes (two methyls vs one).
Decision Logic for Purity Assessment
Use the following flowchart to validate the identity and purity of your sample based on the NMR data.
Figure 2: Spectral Decision Tree
Caption: Logical workflow for distinguishing the target compound from its regioisomer and decarboxylated impurity.
References
UCL Discovery. (2019). Prebiotic peptide elongation: NMR data for 2,4-dimethyloxazole derivatives. Retrieved from [Link]
PrepChem. (2023). Synthesis of 3-methyl-1,2,4-oxadiazol-5-yl-acetic acid (Analogous Structure). Retrieved from [Link]
National Institutes of Health (PubChem). (2025). Compound Summary: 2,5-Dimethyloxazole.[1][2] Retrieved from [Link]
Mass Spectrometry Fragmentation Patterns of Oxazole Acetic Acids: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of oxazole acetic acids, using Oxaprozin (4,5-diphenyl-2-oxazolepropionic acid) as a primary case study. It is desig...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of oxazole acetic acids, using Oxaprozin (4,5-diphenyl-2-oxazolepropionic acid) as a primary case study. It is designed for researchers requiring high-fidelity structural elucidation and method validation.
Executive Summary
Oxazole acetic acids represent a critical class of non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic intermediates. Their analysis presents a unique challenge: balancing the stability of the aromatic oxazole ring against the lability of the acidic side chain.
This guide compares the two dominant analytical approaches:
Electron Ionization (EI) via GC-MS: Prioritizes structural fingerprinting through high-energy fragmentation.
Electrospray Ionization (ESI) via LC-MS/MS: Prioritizes molecular weight confirmation and sensitivity through soft ionization.
Mechanistic Principles of Fragmentation
The Oxazole Core
The oxazole ring (C
HNO) is aromatic but less stable than benzene. Under MS conditions, it typically undergoes Ring Cleavage via a Retro-Diels-Alder (RDA) type mechanism or bond scission at the O-C(2) or O-C(5) positions.
Diagnostic Cleavage: often yields nitrile (
) and ketene () fragments.
Nitrogen Rule: Oxazole acetic acids contain one nitrogen, resulting in an odd molecular weight (e.g., Oxaprozin MW = 293 Da).
The Acetic Acid Side Chain
The carboxylic acid moiety (
) is the primary site of initial fragmentation.
Decarboxylation: Loss of
(44 Da) is the dominant pathway in both EI and ESI(-).
McLafferty Rearrangement: If the alkyl chain is sufficiently long (propionic derivatives),
-hydrogen transfer can induce olefin elimination.
Comparative Analysis: EI vs. ESI Performance
Comparison 1: Ionization Technique & Information Yield
The following diagram illustrates the divergent pathways for Oxaprozin (MW 293) under EI and ESI conditions.
Figure 1: Comparative fragmentation pathways of Oxaprozin. Note the convergence at m/z 248 via different mechanisms (radical loss in EI vs. neutral loss in ESI).
Sample Prep: Dilute sample to 100 ng/mL in 50:50 Acetonitrile:Water (+0.1% Formic Acid).
LC Parameters:
Column: C18 Reverse Phase (2.1 x 50mm).
Mobile Phase: A: Water + 0.1% FA; B: ACN + 0.1% FA.
MS Parameters (ESI):
Polarity: Negative Mode (preferred for carboxylic acids).
Source Temp: 350°C.
Collision Energy (CID): Stepped 10–40 eV to induce decarboxylation.
Diagnostic Ion Summary Table
Compound Class
Mode
Precursor (m/z)
Diagnostic Fragment 1
Diagnostic Fragment 2
Mechanism Inference
Oxaprozin (Free Acid)
ESI(-)
292
248
204 (Ring Cleavage)
Decarboxylation dominates.
Oxaprozin (Free Acid)
ESI(+)
294
276
248
Dehydration/Acid loss.
Oxaprozin (Me-Ester)
EI (70eV)
307
248
105
Ester cleavage + Benzoyl formation.
Isoxazole Isomer
EI/ESI
293/294
Varies
Azirine intermediate
N-O bond cleavage (distinct from Oxazole).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4614, Oxaprozin. Retrieved from [Link]
Bowie, J. H. (1968).The mass spectra of some alkyl and aryl oxazoles. Organic Mass Spectrometry. (Contextual grounding for oxazole ring cleavage mechanisms).
MetwareBio (2025). Ion Formation and Organic Fragmentation in LCMS. Retrieved from [Link]
HSC Chemistry (2023). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
NIST Mass Spectrometry Data Center.Oxaprozin Mass Spectrum.
Comparing reactivity of oxazole vs thiazole acetic acid derivatives
Topic: Comparing Reactivity of Oxazole vs. Thiazole Acetic Acid Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparing Reactivity of Oxazole vs. Thiazole Acetic Acid Derivatives
Content Type: Technical Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the choice between oxazole and thiazole scaffolds is often dictated by bioisosteric replacement strategies to modulate metabolic stability, hydrogen bonding capacity, and potency. However, for the synthetic chemist, the reactivity profiles of these two heterocycles diverge significantly due to the electronic differences between the oxygen (oxazole) and sulfur (thiazole) atoms.
This guide objectively compares the reactivity of oxazole-4-acetic acid and thiazole-4-acetic acid derivatives. While both serve as precursors for amide coupling and esterification, the oxazole ring presents unique challenges regarding hydrolytic instability and lithiation-induced ring opening that are less prevalent in the more aromatic and robust thiazole system.
Key Differentiators at a Glance
Feature
Oxazole Derivatives
Thiazole Derivatives
Aromaticity
Low (Diene-like character)
High (Benzenoid character)
Ring Basicity (pKa of MH⁺)
~0.8 (Very weak base)
~2.5 (Weak base)
C2-H Acidity (pKa)
~20 (High acidity)
~29 (Moderate acidity)
Lithiated Intermediate
Unstable: Equilibrates with open-chain isocyanide.[1]
Stable: Retains ring integrity at low temp.
Hydrolytic Stability
Poor: Prone to acid-catalyzed ring opening.
Good: Stable in aqueous acid/base.
Side-Chain Acidity
Higher (Inductive effect of O).
Lower (S is less electronegative than O).
Electronic Structure & Fundamental Reactivity
The divergence in reactivity stems from the heteroatom. Oxygen is significantly more electronegative (3.44) than sulfur (2.58) and carbon (2.55).
Aromaticity and Stability[1]
Thiazole: The sulfur atom's 3d orbitals (though participation is debated) and larger size allow for better delocalization of
-electrons. Thiazole possesses significant aromatic character, making it resistant to ring cleavage and capable of sustaining electrophilic substitution under controlled conditions.
Oxazole: The high electronegativity of oxygen tightly holds the lone pair, reducing resonance delocalization. Consequently, oxazole is the least aromatic of the 1,3-azoles. It behaves more like a conjugated diene, making it susceptible to Diels-Alder reactions and hydrolytic cleavage.
Side-Chain Reactivity (Acetic Acid Moiety)
When functionalizing the acetic acid tail (e.g., amide coupling), the ring acts as an electron-withdrawing group (EWG).
Acidity: The oxazole ring is a stronger EWG than thiazole due to the oxygen atom. Therefore, oxazole-4-acetic acid is more acidic than thiazole-4-acetic acid.
Implication: Oxazole carboxylates may require slightly more potent coupling reagents or careful pH control to ensure the nucleophilic amine can attack the activated ester effectively without competing hydrolysis.
Coupling Efficiency: Both derivatives undergo standard amide couplings (HATU, EDC/HOBt). However, the oxazole's sensitivity to acid (often used in deprotection steps or generated during coupling) requires buffering.
Detailed Reactivity Comparison
C-H Activation and Lithiation (C2 Position)
This is the most critical synthetic difference. Researchers often attempt to functionalize the C2 position via lithiation.
Oxazole (The "Ring-Opening" Trap):
Deprotonation at C2 with
-BuLi generates 2-lithiooxazole.[1] However, this species is thermally unstable even at -78 °C. It exists in equilibrium with the acyclic isocyanide enolate . If the electrophile is not added immediately or if the temperature rises, the ring-opened product dominates.
Protocol Note: Electrophiles must often be present in situ or added at cryogenic temperatures immediately after base addition.
Thiazole (The Stable Carbanion):
2-Lithiothiazole is chemically robust. It maintains its cyclic structure at low temperatures, allowing for sequential addition of electrophiles without the risk of ring scission.
Electrophilic Aromatic Substitution (EAS)
Oxazole: Difficult. The ring is electron-deficient.[1] Substitution occurs preferentially at C5 only if activating groups (EDGs) are present.
Thiazole: Moderately reactive. Substitution occurs at C5 .[2] Nitration and halogenation are feasible but require forcing conditions compared to benzene.
Hydrolytic Stability (Acid/Base)
Oxazole:High Risk. In aqueous acid (e.g., 1M HCl, TFA/water), the oxazole nitrogen protonates, activating the C2 or C5 position for nucleophilic attack by water. This leads to ring opening, yielding
-acylamino ketones.
Thiazole:Robust. Stable to standard acidic and basic workups (e.g., 6M HCl reflux, NaOH saponification).
Experimental Data & Protocols
Comparative Data Table: Amide Coupling & Stability
Parameter
Oxazole-4-Acetic Acid
Thiazole-4-Acetic Acid
Coupling Reagent Compatibility
HATU, PyBOP (Avoid acidic additives like HOAt if prolonged)
HATU, EDC, DCC, SOCl₂
Standard Yield (Amide Coupling)
65 - 80%
85 - 95%
Stability in 10% TFA/DCM
< 4 hours (Ring degradation possible)
Stable (> 24 hours)
Stability in 1M NaOH
Moderate (Avoid heating)
High (Stable at reflux)
Preferred Solvent
DMF, anhydrous DCM (Keep dry)
DMF, DCM, THF, Water/Dioxane
Protocol: General Amide Coupling (HATU Method)
Applicable to both, but note the specific precautions for oxazole.
Reagents:
Acid: 1.0 equiv (Oxazole-4-acetic acid or Thiazole-4-acetic acid)
Amine: 1.1 equiv
HATU: 1.2 equiv
DIPEA: 3.0 equiv
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
Dissolution: Dissolve the acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (
or Ar).
Oxazole Precaution: Ensure DMF is strictly anhydrous to prevent hydrolytic side reactions.
Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at
for 15 minutes.
Coupling: Add the amine (1.1 mmol). Allow the mixture to warm to room temperature (RT).
Monitoring: Monitor via LC-MS.
Thiazole:[2][3][4][5] Reaction typically complete in 1-2 hours.
Oxazole:[1][2][3][4][5][6][7] Monitor closely. If reaction stalls, do not heat above
.
Workup:
Dilute with EtOAc. Wash with sat.
and brine.
Crucial Difference:Avoid acidic washes (e.g., 1M HCl) for the oxazole derivative. Use dilute citric acid or ammonium chloride instead. Thiazole derivatives can tolerate 1M HCl washes to remove excess amine.
Protocol: C2-Functionalization (Lithiation)
Demonstrating the stability difference.
Oxazole Route (In-Situ Trapping Required):
Dissolve oxazole derivative in THF at
.
Pre-mix electrophile (e.g., aldehyde) with the solution OR use a stronger base (LiTMP) in the presence of the electrophile (Barbier-type conditions) to capture the anion before ring opening.
Add
-BuLi dropwise.
Quench immediately at low temp.
Thiazole Route (Sequential Addition):
Dissolve thiazole derivative in THF at
.
Add
-BuLi (1.1 equiv). Stir for 30-60 mins (Anion is stable).
Add electrophile.
Warm to RT slowly.
Visualization of Reaction Pathways[8]
The following diagrams illustrate the critical stability difference during lithiation and the hydrolysis pathway.
Lithiation Stability & Ring Opening
Caption: Comparison of C2-lithiation pathways. Note the oxazole's propensity for ring opening (red path) versus the stability of the thiazole anion (green path).
Decision Matrix for Scaffold Selection
Caption: Simplified decision matrix for selecting between oxazole and thiazole based on stability and chemical properties.
References
Reactivity Patterns of Imidazole, Oxazole, and Thiazole. Journal of Physical Chemistry A. (2013). Comparison of Fukui functions and electrophilic attack sites. [5]
Oxazoles, Imidazoles, and Thiazoles. Science Trove / Oxford University Press. Comprehensive review of aromaticity and substitution reactions.
Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1. Detailed study on lithiation stability and regioselectivity.
Navigating the Labyrinth of Oxazole Synthesis: Managing Hydrolytic Instability. BenchChem Technical Guides. Practical troubleshooting for oxazole ring opening.
Comparisons of pKa and log P values of some carboxylic and phosphonic acids. Sigma-Aldrich / NIH. Data supporting the acidity trends of heterocyclic acids.
Comparative Guide: Rapid Purity Validation of 2-(5-Methyl-1,3-oxazol-2-yl)acetic Acid via Optimized TLC Systems
Executive Summary 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid is a critical heterocyclic building block, often employed as a scaffold in the synthesis of COX-2 inhibitors and other non-steroidal anti-inflammatory drugs (NSAI...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(5-Methyl-1,3-oxazol-2-yl)acetic acid is a critical heterocyclic building block, often employed as a scaffold in the synthesis of COX-2 inhibitors and other non-steroidal anti-inflammatory drugs (NSAIDs) structurally related to oxaprozin.[1]
Validating the purity of this compound presents a specific chromatographic challenge: the amphoteric nature of the molecule. The basic nitrogen in the oxazole ring and the acidic proton of the carboxylic acid tail create competing interactions with stationary phases. Standard unbuffered silica chromatography frequently results in "tailing" or irreversible adsorption, leading to false assessments of purity.
This guide provides an optimized, self-validating Thin Layer Chromatography (TLC) protocol, comparing it against standard solvent systems and instrumental alternatives (HPLC/NMR) to establish a rapid, cost-effective workflow for bench scientists.
Chemical Profile & Chromatographic Logic
To design a valid protocol, we must first understand the analyte's interaction with the silica matrix (
At neutral pH, the acid dissociates (), binding strongly to silica.[1][2]
Basicity
Oxazole Nitrogen
Can H-bond with silanol () groups, causing peak broadening.[1]
UV Activity
~254 nm
Detectable by standard UV lamps (conjugated system).
The "Silanol Effect" Mechanism
Standard silica gel is slightly acidic (
). Without modification, the carboxylic acid group of the analyte interacts with surface silanols, causing the spot to streak rather than migrate as a tight band.
Caption: Mechanism of tailing suppression. Adding acid to the mobile phase ensures the analyte remains in its protonated, non-ionic form (R-COOH), reducing drag on the silica stationary phase.
Comparative Analysis: TLC vs. Instrumental Alternatives
While HPLC is the quantitative gold standard, optimized TLC offers superior throughput for reaction monitoring.
The following table compares three distinct solvent systems for eluting 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid.
Stationary Phase: Silica Gel 60
(Aluminum backed).
System
Composition (v/v)
Result ()
Observation
Verdict
A (Non-Polar)
Hexane : EtOAc (3:1)
Analyte stuck at baseline.
Fail (Too non-polar).
B (Polar)
DCM : MeOH (9:1)
Long streak (tailing > 2 cm). Poor separation from impurities.
Unreliable (Ionic interaction).
C (Optimized)
DCM : MeOH : AcOH (95:5:1)
Tight, circular spot. Clear separation.
Recommended.
Note: System C uses acetic acid (AcOH) to suppress ionization. The slightly lower polarity of the bulk solvent (95:5 vs 9:1) compensates for the increased solubility caused by the acid modifier, keeping the
Reference Standard: Pure sample (if available) or starting material (e.g., Aspartic acid derivative or
-halo ketone depending on synthesis route).
Plate: Merck Silica Gel 60
.
Visualization: UV Lamp (254 nm) and Bromocresol Green Stain.
Workflow Diagram
Caption: Step-by-step workflow for validating oxazole acetic acid purity.
Step-by-Step Procedure
Chamber Saturation:
Prepare 10 mL of System C (9.5 mL Dichloromethane, 0.5 mL Methanol, 0.1 mL Acetic Acid).
Pour into a TLC chamber containing filter paper. Close and let equilibrate for 10 minutes. Why? Saturation prevents "edge effects" and ensures reproducible Rf values.
Sample Preparation:
Dissolve ~5 mg of the product in 1 mL of MeOH/DCM (1:1).
Critical: Ensure the solution is not too concentrated to avoid overloading (which mimics tailing).
The "Co-Spot" Validation (Self-Validating Step):
Spot three lanes on the plate:
Lane 1: Starting Material (SM).
Lane 2: Co-spot (SM + Product).
Lane 3: Product.
Logic: If the product and SM have similar Rf values, Lane 2 will show a figure-8 or a broadened spot, whereas separate lanes might look identical due to slight running variations.
Development:
Elute until the solvent front reaches ~1 cm from the top.
Remove and dry completely with a heat gun. Note: Residual acetic acid will interfere with pH-sensitive stains.[1]
Visualization:
Primary (UV 254 nm): The oxazole ring absorbs strongly. Look for a dark spot on the green fluorescent background.[4]
Secondary (Bromocresol Green): Dip the plate in Bromocresol Green solution. The carboxylic acid moiety will turn yellow against a blue background.[4][5] This confirms the presence of the -COOH group and distinguishes the product from non-acidic impurities (like decarboxylated byproducts).
BenchChem. (2025).[6][7] In-depth Technical Guide to the Basic Characterization of Novel Oxazole Compounds. Retrieved from
PubChem. (2025).[8] 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid (Compound Summary). National Library of Medicine. Retrieved from
Merck Millipore. (n.d.). TLC Derivatization and Visualization Reagents. Retrieved from
Chemistry LibreTexts. (2022). Visualizing TLC Plates: Stains and UV. Retrieved from
Shehzadi, N. et al. (2018). Reverse-Phase Chromatographic Determination and Intrinsic Stability Behavior of Oxadiazole Thiols. Acta Pharm.[9] Retrieved from
Spectroscopic Characterization and Comparative Analysis of 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid
Executive Summary 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid (CAS: 1368841-42-2) is a highly versatile heterocyclic building block extensively utilized in modern drug discovery. The oxazole core, particularly when substitut...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(5-Methyl-1,3-oxazol-2-yl)acetic acid (CAS: 1368841-42-2) is a highly versatile heterocyclic building block extensively utilized in modern drug discovery. The oxazole core, particularly when substituted at the C2 and C5 positions, serves as an excellent bioisostere for amides and esters. As a Senior Application Scientist, I frequently evaluate this compound against its structural analogs to determine the optimal scaffold for programs targeting kinase inhibition or metabolic receptor activation.
The strategic placement of a methyl group on the oxazole ring fundamentally alters the molecule's electron density, spectroscopic signature, and biological half-life. This guide provides a rigorous, data-driven comparison of 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid against its primary alternatives, supported by self-validating spectroscopic methodologies.
Structural & Physicochemical Comparison
When selecting an oxazole-acetic acid derivative, the position of the methyl group is not merely a structural triviality; it dictates the molecule's metabolic fate. The C5-methyl substitution in our primary compound provides a distinct inductive (+I) effect, enriching the electron density of the oxazole ring while simultaneously blocking a known site of Cytochrome P450 (CYP450) mediated oxidation ( [1]).
Table 1: Physicochemical and Spectroscopic Comparison of Oxazole Acetic Acid Derivatives
Compound
Substitution
pKa (calc)
LogP (calc)
¹H NMR (Methylene, ppm)
Key FT-IR (C=N, cm⁻¹)
Metabolic Advantage
2-(5-Methyl-1,3-oxazol-2-yl)acetic acid
C5-Methyl
~3.2
0.45
3.82
1640
Blocks C5 oxidation
2-(1,3-oxazol-2-yl)acetic acid
None
~3.1
-0.12
3.90
1635
Baseline (Vulnerable)
2-(4-Methyl-1,3-oxazol-2-yl)acetic acid
C4-Methyl
~3.2
0.42
3.85
1638
Vulnerable at C5
Data reflects standard theoretical calculations and empirical spectroscopic shifts observed in DMSO-d₆.
In-Depth Spectroscopic Profiling
Accurate structural validation of 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid ( [2]) relies on a multimodal approach.
Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum in DMSO-d₆ is characterized by a sharp singlet at ~2.3 ppm corresponding to the C5-methyl group. The methylene protons of the acetic acid moiety appear as a singlet at ~3.82 ppm. This significant downfield shift is caused by the strong electron-withdrawing nature (-I effect) of both the adjacent carboxylic acid and the oxazole C2 position. The lone aromatic proton at C4 appears around 6.7 ppm, shielded slightly by the adjacent methyl group compared to the unsubstituted analog.
Fourier-Transform Infrared (FT-IR): The infrared spectrum is dominated by a broad O-H stretch (2500–3300 cm⁻¹) and a sharp, intense C=O stretch at ~1715 cm⁻¹ originating from the carboxylic acid. The oxazole ring breathing and C=N stretching vibrations are distinctly observed at 1640 cm⁻¹ and 1560 cm⁻¹.
Mass Spectrometry (LC-MS/MS): Under positive Electrospray Ionization (ESI+), the molecule yields a protonated molecular ion [M+H]⁺ at m/z 142.05. Collision-induced dissociation (CID) primarily results in the loss of CO₂ (-44 Da) to yield m/z 98.05, confirming the presence of the terminal carboxylic acid side chain.
Standardized Experimental Methodologies
To ensure absolute scientific trustworthiness, the following analytical protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to guarantee reproducibility and accuracy.
Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Causality: TMS provides a reliable 0.00 ppm reference point, ensuring that the subtle chemical shift differences between the C4 and C5 methyl isomers are accurately quantified rather than obscured by solvent drift.
Acquisition: Acquire ¹H and ¹³C spectra using a 400 MHz or 600 MHz spectrometer. Set the relaxation delay (D1) to at least 2 seconds for ¹H and 5 seconds for ¹³C.
Causality: Adequate relaxation delays prevent the saturation of the quaternary C2 and C5 carbons, ensuring accurate integration and optimal signal-to-noise ratios.
Validation (HSQC): Run a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment.
Causality: HSQC unambiguously correlates protons to their respective carbons, preventing the misassignment of the C5-methyl carbon (~11 ppm) and the C2-methylene carbon (~34 ppm) ( [3]).
Protocol 2: ATR-FTIR Spectroscopy
Background Calibration: Collect a background spectrum of the ambient atmosphere using a diamond crystal Attenuated Total Reflectance (ATR) accessory.
Causality: Subtracting the background eliminates interference from atmospheric CO₂ and water vapor, which overlap with the target molecule's carboxylic acid O-H stretch.
Sample Analysis: Place 1-2 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil.
Causality: ATR is explicitly selected over traditional KBr pelleting because KBr is highly hygroscopic; absorbed moisture in KBr pellets would artificially inflate and obscure the critical 2500-3300 cm⁻¹ region necessary for validating the carboxylic acid group.
Protocol 3: UHPLC-ESI-MS/MS Analysis
Chromatography: Inject 1 µL of a 1 µg/mL sample solution (in 50:50 Water:Acetonitrile with 0.1% Formic Acid) onto a C18 reverse-phase column.
Causality: Formic acid acts as an ion-pairing agent and a potent proton donor, significantly enhancing the ionization efficiency of the basic oxazole nitrogen in ESI+ mode.
Mass Spectrometry (Self-Validation): Operate the mass spectrometer in ESI+ mode. Perform a blank injection (solvent only) immediately prior to the sample.
Causality: The blank run is a mandatory self-validating step to ensure no carryover from previous analyses interferes with the detection of the low-mass [M+H]⁺ ion (m/z 142.05).
Fragmentation: Apply a collision energy ramp from 15 to 35 eV.
Causality: Ramping the energy ensures the capture of both the primary loss of CO₂ (m/z 98) and secondary ring-opening fragments, providing a complete structural fingerprint.
Visual Workflows & Mechanistic Pathways
Figure 1. Multimodal spectroscopic workflow for structural validation of oxazole derivatives.
Figure 2. Mapping of substituent effects on electron density and metabolic stability.
References
Recent Developments in Oxazole Derivatives as Anticancer Agents
Source: National Center for Biotechnology Information (NCBI) / PubMed
URL:[Link]
PubChem Compound Summary for CID 58032128, 2-(5-Methyloxazol-2-yl)acetic acid
Source: National Center for Biotechnology Information (NCBI) / PubChem
URL:[Link]
Spectrometric Identification of Organic Compounds, 8th Edition
Source: Wiley
URL:[Link]
Validation
Comparative Guide: IR Spectrum Analysis of Carboxylic Acid Groups in Oxazole Derivatives
Executive Summary The characterization of oxazole derivatives bearing carboxylic acid groups (e.g., oxazole-4-carboxylic acid) is a critical step in drug discovery, particularly for antibiotics and anti-inflammatory scaf...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The characterization of oxazole derivatives bearing carboxylic acid groups (e.g., oxazole-4-carboxylic acid) is a critical step in drug discovery, particularly for antibiotics and anti-inflammatory scaffolds. While NMR remains the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FT-IR) is the industry workhorse for rapid functional group verification and solid-state form analysis.
This guide compares the two dominant sampling techniques—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —specifically for oxazole-carboxylic acids.
Key Finding: While KBr pellets offer higher theoretical sensitivity, they present a high risk of experimental artifacts for carboxylic acids. The pressure and ionic matrix can induce a solid-state ion exchange, converting the free acid (-COOH) into a potassium carboxylate salt (-COOK), leading to false negatives in the carbonyl region. ATR is recommended as the primary method for this specific analyte class.
Theoretical Framework: The Oxazole-COOH Signature
To accurately analyze these derivatives, one must distinguish between the vibrations of the heterocyclic ring and the substituent acid group. The oxazole ring is electron-withdrawing and conjugated, which influences the vibrational frequency of the carbonyl group.
Lower than non-conjugated acids (usually 1710-1760) due to conjugation with the oxazole ring.
Oxazole Ring
C=N / C=C Stretch
1530–1610
Characteristic skeletal vibrations of the heteroaromatic ring.
Oxazole Ring
Ring Breathing
~1080–1090
Diagnostic peak for the 5-membered oxazole system.
C-O Stretch
C-O-H
1210–1320
Coupled vibration; confirms the acid functionality.
Expert Insight: In oxazole derivatives, the C=N ring stretch (approx. 1550–1600 cm⁻¹) can overlap with the asymmetric stretching of a carboxylate anion if the sample has degraded or formed a salt. Careful analysis of the C=O region (1700 cm⁻¹) is required to confirm the free acid exists.
Comparative Analysis: ATR vs. KBr Pellet[8][9][10]
This section objectively compares the performance of the two methods for this specific chemical class.
Method Performance Matrix
Feature
ATR (Attenuated Total Reflectance)
KBr Pellet (Transmission)
Sample Prep Time
< 1 minute (Direct application)
15–20 minutes (Grinding, pressing, drying)
Sample Recovery
High (Non-destructive)
Zero (Destructive)
Spectral Resolution
Moderate (Path length fixed)
High (Adjustable path length via thickness)
Moisture Interference
Low (Short path length)
High (KBr is hygroscopic; water bands mask O-H)
Artifact Risk
Low (Refractive index shifts)
Critical (Pressure-induced ion exchange)
Suitability for Oxazoles
Recommended
Use with Caution
The "KBr Trap": Ion Exchange Artifacts
For carboxylic acids, the KBr pellet method is chemically risky. Under the high pressure (8–10 tons) required to fuse the pellet, and in the presence of residual moisture, the following solid-state reaction often occurs:
Consequence:
The characteristic C=O peak at ~1700 cm⁻¹ disappears .
Two new peaks appear: Asymmetric carboxylate (~1550–1610 cm⁻¹) and symmetric carboxylate (~1400 cm⁻¹).
False Interpretation: The researcher may incorrectly conclude the synthesis failed or that the product hydrolyzed.
Decision Workflow & Spectral Logic
The following diagrams illustrate the decision-making process and the spectral interpretation logic for oxazole-COOH derivatives.
Diagram 1: Method Selection & Analysis Workflow
Caption: Decision tree for selecting IR sampling method and interpreting the resulting carbonyl shifts.
Experimental Protocols
Protocol A: ATR-FTIR (Recommended)
Best for: Routine ID, polymorphism checks, and avoiding chemical alteration.
Crystal Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure the background spectrum shows flat baselines (no residual contamination).
Sample Deposition: Place approximately 2–5 mg of the oxazole derivative directly onto the center of the crystal.
Compression: Lower the pressure arm (anvil) until the force gauge indicates optimal contact.
Note: For hard crystalline oxazoles, high pressure is needed to ensure optical contact, but avoid crushing the crystal if using ZnSe.
Acquisition: Collect 16–32 scans at 4 cm⁻¹ resolution.
Correction: Apply "ATR Correction" (if available in software) to adjust for penetration depth differences across wavenumbers, making the spectrum comparable to transmission libraries.
Protocol B: KBr Pellet (High Sensitivity)
Best for: Trace analysis or when ATR is unavailable.[8] Requires strict moisture control.
Preparation: Dry analytical grade KBr powder at 110°C overnight to remove adsorbed water. Store in a desiccator.
Ratio: Mix sample and KBr in a 1:100 ratio (e.g., 2 mg sample to 200 mg KBr).
Critical Step: Do not grind excessively. Excessive mechanical energy can drive the ion-exchange reaction. Use a gentle "folding" motion in the mortar if possible.
Pressing: Transfer mixture to a 13mm die. Evacuate air for 1 minute (vacuum pump). Apply 8–10 tons of pressure for 2 minutes.
Visual Check: The resulting pellet must be transparent (glass-like). Cloudy pellets indicate moisture or poor grinding.
Acquisition: Collect 32 scans immediately to prevent atmospheric moisture uptake.
Troubleshooting & Data Interpretation
Scenario: The "Missing" Carbonyl Peak
Observation: You synthesized an oxazole-4-carboxylic acid, but the IR spectrum shows no peak at 1700 cm⁻¹. Instead, there are strong bands at 1590 cm⁻¹ and 1400 cm⁻¹.
Root Cause Analysis:
Salt Formation (KBr Artifact): If using KBr, the acid converted to the potassium salt. Solution: Retest using ATR or Nujol mull.
Zwitterion Formation: If the oxazole derivative contains a basic amine group elsewhere, it may exist as an internal zwitterion (
). Solution: Acidify the sample (HCl wash) and re-isolate.
Dimerization: Strong hydrogen bonding can broaden the C=O peak and shift it to lower wavenumbers (1680 cm⁻¹), merging it with the ring stretches. Solution: Dilute the sample in a non-polar solvent (e.g., CHCl₃) to break dimers and observe the monomeric shift (~1760 cm⁻¹).
Diagram 2: Spectral Region Assignment
Caption: Primary spectral regions for identifying oxazole-carboxylic acid derivatives.
References
Specac Application Notes. "KBr Pellet Common Faults & Fixes." Specac Ltd. Available at: [Link]
Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Chapter on Carboxylic Acids and Salts).[4][5]
Chemistry LibreTexts. "Spectroscopy of Carboxylic Acids." Chemistry LibreTexts. Available at: [Link]
Palmer, R. A., et al. (2021). "Helium nanodroplet infrared spectroscopy of oxazole-(water)n clusters." Journal of Chemical Physics.
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. (Detailed tables on heterocyclic and carbonyl frequencies).
2-(5-Methyl-1,3-oxazol-2-yl)acetic acid: Operational Handling and Disposal Guide For drug development professionals and synthetic chemists, managing heterocyclic organic acids requires strict adherence to environmental a...
Author: BenchChem Technical Support Team. Date: March 2026
2-(5-Methyl-1,3-oxazol-2-yl)acetic acid: Operational Handling and Disposal Guide
For drug development professionals and synthetic chemists, managing heterocyclic organic acids requires strict adherence to environmental and safety protocols. 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid (CAS: 1368841-42-2)[1] presents unique disposal challenges due to its dual functional groups. This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with EPA and OSHA standards.
Chemical Profile & Causality of Hazards
Understanding the molecular structure is the first step in self-validating safety. You must not treat this chemical as a generic organic waste.
Carboxylic Acid Moiety: Imparts weak acidity. If stored in standard steel containers, it causes slow corrosion over time, leading to structural failure and heavy metal contamination of the waste stream[2].
Oxazole Ring (Nitrogenous Heterocycle): When combusted, the nitrogen atoms in the oxazole ring oxidize to form toxic nitrogen oxides (NOx). Therefore, standard open-air burning or basic incineration is environmentally hazardous; it requires high-temperature incineration equipped with a dedicated NOx scrubber.
Incompatibilities: Must be kept strictly isolated from strong oxidizers, strong bases, and strong reducing agents to prevent exothermic reactions and the generation of pressurized gases[2].
Waste Segregation & Storage Parameters
Proper segregation at the point of generation prevents dangerous cross-reactions and reduces downstream disposal costs. The EPA mandates that generators must determine if their waste is hazardous and actively oversee its ultimate fate[3].
Table 1: Quantitative Parameters for Waste Segregation and Storage
Parameter
Threshold / Specification
Causality / Operational Rationale
Optimal pH (Aqueous)
5.0 – 9.0
Neutralizing prior to storage prevents the release of volatile acid vapors and mitigates container degradation.
Container Material
HDPE or PTFE-lined
High-Density Polyethylene (HDPE) is impervious to weak organic acids, unlike steel which degrades[2].
Max SAA Volume
55 Gallons
Regulatory limit for a Satellite Accumulation Area (SAA) before mandatory transfer to a central facility[4].
Max SAA Time (Full)
3 Days
Once the 55-gallon limit is reached, the container must be moved to a Central Accumulation Area within 3 days[4].
Headspace
≥ 10% of total volume
Allows for thermal expansion and prevents pressure build-up from trace off-gassing.
Step-by-Step Disposal Methodology
This protocol ensures that waste generated in the laboratory is safely transitioned to final destruction. Laboratories accumulating waste in satellite areas must comply with 40 CFR section 262.15[4].
Phase 1: Matrix Identification and Preparation
Assess the Waste Stream: Determine if the 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid is dissolved in an aqueous buffer or an organic solvent.
pH Adjustment (Aqueous Only): If aqueous, test the pH using indicator strips. Slowly add 1M NaOH dropwise under continuous stirring until the pH is between 5.0 and 9.0. Causality: Neutralization prevents adverse heat-generating reactions with other weakly basic organic wastes in the communal SAA container.
Solvent Compatibility (Organic Only): Ensure the solvent matrix does not contain halogenated compounds (e.g., Dichloromethane, Chloroform). Halogenated and non-halogenated wastes must be kept separate to prevent the formation of highly toxic dioxins during incineration.
Phase 2: SAA Containerization and Labeling
4. Transfer to HDPE: Using a dedicated, chemically compatible funnel, transfer the mixture into an HDPE waste carboy.
5. Apply RCRA Labels: Immediately label the container. OSHA and RCRA regulations mandate that containers at satellite collection areas must be marked with the words "Hazardous Waste" and specific hazard indicators[5]. Do not use chemical formulas or abbreviations; explicitly write "2-(5-Methyl-1,3-oxazol-2-yl)acetic acid / Non-Halogenated Organic Waste".
6. Seal and Secure: Cap the container tightly. Causality: Never leave a funnel resting in the neck of a waste bottle. This violates closed-container regulations and allows fugitive emissions to escape into the laboratory atmosphere.
Phase 3: Final Disposition (Incineration)
7. EH&S Transfer: Once the container is full, transfer it to the facility's Central Accumulation Area.
8. High-Temperature Incineration: Licensed contractors will subject the waste to incineration at >1000°C. The afterburner ensures the complete thermal breakdown of the stable oxazole ring, while the integrated NOx scrubber neutralizes the resulting nitrogen oxides into harmless salts before atmospheric release.
Disposal Workflow Visualization
The following diagram illustrates the logical flow of waste from generation to safe environmental discharge.
Workflow for the segregation, accumulation, and incineration of nitrogenous organic acid waste.
Emergency Spill Response
Small Spills (< 500 mL): Don nitrile gloves, a lab coat, and safety goggles. Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Causality: Do not use paper towels or sawdust, as the organic acid can slowly react with combustible cellulose materials over time, creating a latent fire hazard. Sweep the absorbed mixture into a solid hazardous waste bag.
Large Spills (> 500 mL): Evacuate the immediate area, ensure local exhaust ventilation is running at maximum capacity, and contact the facility's Environmental Health & Safety (EH&S) Emergency Response Team.
Personal protective equipment for handling 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid
Advanced Handling and PPE Protocol for 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid As a critical intermediate in the synthesis of highly selective LRRK2 and CDK2 kinase inhibitors[1][2], 2-(5-Methyl-1,3-oxazol-2-yl)acetic ac...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Handling and PPE Protocol for 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid
As a critical intermediate in the synthesis of highly selective LRRK2 and CDK2 kinase inhibitors[1][2], 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid is frequently handled in drug discovery and development laboratories. Originally synthesized utilizing bimetallic relay or gold-catalyzed methodologies[3][4], this heteroaromatic carboxylic acid presents unique physicochemical hazards that demand strict adherence to specialized Personal Protective Equipment (PPE) protocols.
This guide provides a self-validating, step-by-step operational framework designed to ensure absolute safety, regulatory compliance, and experimental integrity when handling this compound.
Hazard Profiling & The Causality of Protection
To design an effective safety protocol, we must first understand the molecular behavior of 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid and how it interacts with human physiology:
Dermal Penetration & Irritation: The compound features a lipophilic 5-methyl-1,3-oxazole ring coupled with a hydrophilic acetic acid moiety. This amphiphilic nature allows it to easily breach the stratum corneum (the skin's outer layer). Once absorbed, the carboxylic acid group lowers localized tissue pH, leading to acute contact dermatitis and chemical burns.
Respiratory Sensitization: As a crystalline solid, the compound is highly prone to aerosolization during physical transfer (e.g., spatulation). Inhalation of these micro-particulates can cause severe irritation of the respiratory mucosa.
Ocular Toxicity: The acidic nature of the compound poses a severe risk of corneal scarring upon contact with the ocular mucosa.
Under the[5][6], employers are mandated to implement a Chemical Hygiene Plan (CHP) that specifically mitigates these physical and health hazards[7].
Quantitative PPE Requirements
The selection of PPE must scale with the operational risk and the mass of the chemical being handled. The following table summarizes the required PPE based on quantitative exposure scenarios, adhering to [8][9].
Operation Scenario
Chemical Quantity
Primary Hazard Vector
Mandated PPE Configuration
Analytical Aliquoting
< 1 g
Minor Aerosolization
Single nitrile gloves (5 mil), safety glasses with side shields, standard flame-resistant lab coat.
Preparative Synthesis
1 g – 50 g
Dermal Contact, Ocular Splash
Double gloves (Nitrile over Neoprene), unvented chemical goggles, N95 respirator, lab coat.
Bulk Transfer / Scale-up
> 50 g
Systemic Inhalation, Bulk Spill
Double gloves (extended cuff), full face shield over goggles, PAPR (Powered Air-Purifying Respirator), chemical-resistant apron.
Operational Workflow: Gowning and Chemical Transfer
To prevent cross-contamination and ensure operator safety, the sequence of donning (putting on) and doffing (taking off) PPE is just as critical as the equipment itself[9].
Standard Operating Procedure for PPE Gowning and Doffing.
Step-by-Step Transfer Methodology (Preparative Scale: 1g - 50g)
Environmental Verification: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm). Do not proceed if the hood alarm is active.
Static Elimination: 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid powder can hold a static charge. Wipe the exterior of the reagent bottle and the weighing balance with an anti-static ionizing brush or a damp Kimwipe to prevent powder repulsion.
Weighing Protocol:
Place a grounded anti-static weigh boat on the analytical balance.
Tare the balance and close the draft shield.
Using a ceramic or PTFE-coated spatula (to avoid metal-catalyzed degradation), carefully transfer the required mass.
Scientific Rationale: Avoid dropping the powder from a height greater than 2 inches to prevent aerosolization of the micro-particulates.
Sealing and Transfer: Once weighed, cap the primary container immediately. Transfer the weigh boat directly into the reaction vessel within the same fume hood.
Spill Response and Disposal Plan
In the event of an accidental release, immediate and structured action is required to prevent widespread laboratory contamination.
Decision matrix for chemical spill response and containment.
Containment: Immediately halt all nearby stirring/heating operations. Lower the fume hood sash to the minimum operational height.
Neutralization: Because 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid is an organic acid, gently cover the spilled powder with solid Sodium Bicarbonate (
) or a commercial acid-neutralizing absorbent.
Scientific Rationale: The bicarbonate reacts with the acetic acid moiety, neutralizing the pH and reducing the dermal hazard profile of the powder before physical handling.
Wet Sweeping: Lightly mist the neutralized mixture with deionized water to prevent dust generation. Use a disposable plastic scraper and pan to collect the slurry. Never dry sweep.
Decontamination: Wipe down the spill area with a 5% sodium carbonate solution, followed by a thorough wipe with 70% Isopropanol to remove any residual lipophilic oxazole traces.
Disposal: Place all collected waste, including the scraper and contaminated Kimwipes, into a clearly labeled, sealable polyethylene hazardous waste container designated for "Solid Organic Acid Waste."
References
Hashmi, A. S. K., Weyrauch, J. P., Frey, W., & Bats, J. W. (2004). Gold Catalysis: Mild Conditions for the Synthesis of Oxazoles from N-Propargylcarboxamides and Mechanistic Aspects. Organic Letters, 6(23), 4391-4394.[Link]
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor.[Link]
National Institute for Occupational Safety and Health (NIOSH). (2025). Personal Protective Equipment (PPE): Protect the Worker with PPE. Centers for Disease Control and Prevention. [Link]
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). U.S. Department of Labor.[Link]